Dimethylsulfide gold chloride
Description
Significance as a Foundational Gold(I) Precursor in Homogeneous Catalysis Research
Chloro(dimethylsulfide)gold(I) is a widely utilized precursor for the generation of active gold(I) catalysts in homogeneous catalysis. tcichemicals.comchemimpex.com The dimethyl sulfide (B99878) ligand is labile and can be readily displaced by other ligands, such as phosphines and N-heterocyclic carbenes (NHCs). wikipedia.orgtcichemicals.com This straightforward ligand exchange allows for the synthesis of a diverse library of gold(I) complexes with tailored electronic and steric properties.
The resulting cationic gold(I) species, generated through halide abstraction from the ligated gold(I) chloride, are highly effective catalysts for a variety of organic transformations. wikipedia.org These reactions are often characterized by their mild conditions, high efficiency, and excellent chemoselectivity. soci.org For instance, gold(I) catalysts derived from chloro(dimethylsulfide)gold(I) have been successfully employed in the intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes to furnish cyclobutene (B1205218) derivatives. smolecule.comsigmaaldrich.com
The versatility of chloro(dimethylsulfide)gold(I) as a precursor extends to the synthesis of various other important gold compounds, including:
Chloro(trimesitylphosphine)gold(I) sigmaaldrich.comsigmaaldrich.com
Gold(I) N-heterocyclic carbene (NHC) complexes sigmaaldrich.comsigmaaldrich.com
Bis(carbene)gold(I) complexes of ferrocenyl complexes sigmaaldrich.comsigmaaldrich.com
Gold(I) acetylide complexes sigmaaldrich.comsigmaaldrich.com
Historical Development and Evolution of Gold(I) Complexes in Organic Synthesis Research
Historically, gold was considered a relatively inert metal with limited catalytic applications. youtube.com However, the perception of gold in catalysis has undergone a dramatic transformation. While early research in the 1930s indicated that gold(III) could activate the carbon-hydrogen bonds of electron-rich aromatic compounds, the broader potential of gold catalysis remained largely unexplored. youtube.com
A significant breakthrough came with the understanding that gold(I) complexes, when properly ligated, could serve as powerful and selective catalysts. wikipedia.org Initially, the use of simple gold sources often led to the formation of ill-defined and easily deactivated catalysts in solution. wikipedia.org The development of well-defined, bench-stable ligated gold(I) complexes, such as those derived from chloro(dimethylsulfide)gold(I), was a crucial advancement. wikipedia.org These precursors, while unreactive themselves, can be readily activated to generate the catalytically active species. wikipedia.org
This evolution has ushered in a "golden age" of catalysis, with gold(I) complexes now recognized for their ability to catalyze a diverse range of organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsoci.orgyoutube.com The unique reactivity of gold catalysts, often orthogonal to that of other transition metals, has opened up new avenues for the synthesis of complex molecules and materials. soci.org
Interactive Data Tables
Table 1: Physical and Chemical Properties of Chloro(dimethylsulfide)gold(I)
| Property | Value | Source |
| Chemical Formula | C2H6AuClS | wikipedia.orgnih.gov |
| Molar Mass | 294.55 g·mol−1 | wikipedia.orgnih.gov |
| Appearance | White to light yellow powder or crystal | chemimpex.comcymitquimica.com |
| Melting Point | 160 °C (decomposes) | chemimpex.com |
| Molecular Structure | Linear geometry around the gold(I) center | wikipedia.org |
| Au-S Bond Distance | 2.271(2) Å | wikipedia.org |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758) | smolecule.com |
Table 2: Selected Applications of Chloro(dimethylsulfide)gold(I) in Catalysis
| Application | Description | References |
| [2+2] Cycloadditions | Serves as a precursor for gold(I) catalysts that facilitate the intermolecular [2+2] cycloaddition of terminal alkynes and alkenes. | smolecule.comsigmaaldrich.com |
| Olefin Cyclopropanations | Used to generate gold(I)-phosphine and gold(I)-NHC complexes that are active catalysts for cyclopropanation reactions. | tcichemicals.com |
| Synthesis of Gold Nanoparticles | Employed in the formation of gold nanoparticles with applications in electronics, sensors, and drug delivery. | chemimpex.com |
| C-H Bond Activation | Gold(I) species derived from this precursor can activate carbon-hydrogen bonds in specific aromatic compounds. | youtube.com |
Structure
2D Structure
Properties
Molecular Formula |
C2H6AuCl3S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
methylsulfanylmethane;trichlorogold |
InChI |
InChI=1S/C2H6S.Au.3ClH/c1-3-2;;;;/h1-2H3;;3*1H/q;+3;;;/p-3 |
InChI Key |
ZVYKVZXVRBCBTL-UHFFFAOYSA-K |
Canonical SMILES |
CSC.Cl[Au](Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chloro Dimethylsulfide Gold I
Preparation Routes from Gold(III) Precursors
The most conventional syntheses of chloro(dimethylsulfide)gold(I) begin with gold(III) chloride species. smolecule.com These methods are widely adopted due to the commercial availability of the starting materials.
A prevalent and traditional method for synthesizing chloro(dimethylsulfide)gold(I) involves the reaction of chloroauric acid (HAuCl₄) with dimethyl sulfide (B99878) (SMe₂). wikipedia.orgsmolecule.com In this process, gold(III) is reduced to gold(I) by the sulfide. smolecule.com The reaction can be represented by the following equation:
HAuCl₄ + 2 SMe₂ + H₂O → (CH₃)₂SAuCl + 3 HCl + (CH₃)₂SO wikipedia.org
This reaction is typically performed by dissolving gold in aqua regia to generate chloroauric acid, followed by the subsequent addition of dimethyl sulfide. wikipedia.org One specific protocol involves dissolving HAuCl₄·H₂O in absolute ethanol, to which dimethyl sulfide is added, followed by sulfurous acid to facilitate the reduction. sci-hub.st This procedure results in the precipitation of the desired white product. sci-hub.st
An alternative to using chloroauric acid is the employment of sodium tetrachloroaurate (B171879) (NaAuCl₄) as the gold(III) source. wikipedia.org This route offers benefits such as improved solubility and potentially more predictable reaction kinetics. smolecule.com The use of sodium tetrachloroaurate can yield comparable results to the chloroauric acid method while sometimes minimizing the formation of byproducts. smolecule.com The underlying chemistry remains similar, with dimethyl sulfide reducing the Au(III) center to Au(I) and coordinating to it. wikipedia.orgsmolecule.com
A more direct synthesis has been developed that starts from elemental gold. wikipedia.org This method avoids the pre-synthesis of gold(III) salts. In this procedure, elemental gold is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and concentrated hydrochloric acid. wikipedia.org Here, DMSO serves as the oxidant, and the dimethyl sulfide formed during the reaction acts as the ligand for the gold(I) center. wikipedia.org This approach, however, also produces HAuCl₄·2DMSO as a side product. wikipedia.org
Optimized Reaction Conditions and Purification Techniques
The yield and purity of chloro(dimethylsulfide)gold(I) are highly dependent on the reaction conditions and subsequent purification methods. Careful control of these parameters is crucial to prevent the over-reduction of gold(I) to elemental gold (Au(0)), a common side reaction. lu.se
Temperature is a critical factor in the synthesis of chloro(dimethylsulfide)gold(I). lu.se For instance, a procedure using HAuCl₄ in methanol (B129727) with the dropwise addition of dimethyl sulfide at 0°C has been reported to achieve an 80% yield. lu.se The low temperature is believed to be key in preventing the reduction of the gold species to elemental gold (Au(0)). lu.se Conversely, attempts to conduct the synthesis at ambient temperature or by refluxing at 60°C have been reported to be less successful, sometimes yielding products contaminated with significant quantities of Au(0), which can give the product a grey appearance. lu.se Reaction times must also be managed; for example, one protocol suggests stirring for two hours after reagent addition. tcichemicals.com
Table 1: Summary of Selected Synthetic Protocols and Conditions
| Gold Precursor | Reagents | Solvent | Temperature | Reported Yield | Reference |
|---|---|---|---|---|---|
| HAuCl₄ | Dimethyl Sulfide, Sulfurous Acid | Absolute Ethanol | Room Temp. | Not specified | sci-hub.st |
| HAuCl₄ | Dimethyl Sulfide | Methanol | 0°C | 80% | lu.se |
| KAuCl₄ | Dimethyl Sulfide | Methanol | 0°C | Not specified | lu.se |
| Au(I)Cl | Dimethyl Sulfide | Not specified | Ambient | ~70% (impure) | lu.se |
This table is interactive. Click on the headers to sort the data.
Purification is essential for obtaining high-purity chloro(dimethylsulfide)gold(I). lu.se After synthesis, the crude product is often a solid precipitate that needs to be isolated and purified. sci-hub.st Filtration is a common first step to collect the product. sci-hub.st
Crystallization is a widely used technique for purification. The crude product can be recrystallized from solvents like chloroform (B151607) or a mixture of dichloromethane (B109758) and pentane. sci-hub.stlu.se For instance, after filtration, the white precipitate can be recrystallized from chloroform and subsequently dried. sci-hub.st However, crystallization can be challenging, especially with large quantities of crude material or significant impurities. lu.se
For challenging purifications, filtration through a support like Celite can be employed to remove insoluble byproducts before proceeding with crystallization or solvent evaporation. tcichemicals.com After purification, the final product is typically a white to light yellow crystalline powder. chemimpex.comtcichemicals.comtcichemicals.com
Coordination Chemistry of Chloro Dimethylsulfide Gold I and Derived Complexes
Ligand Exchange Processes in Gold(I) Coordination
A key characteristic of chloro(dimethylsulfide)gold(I) is the labile nature of its dimethyl sulfide (B99878) ligand, which facilitates its substitution by a variety of other ligands. This reactivity is central to its utility in the synthesis of new gold(I) compounds. wikipedia.orgwikiwand.com
The dimethyl sulfide (Me₂S) ligand in chloro(dimethylsulfide)gold(I) is readily displaced by other ligands (L), as depicted in the following general reaction:
Me₂SAuCl + L → LAuCl + Me₂S wikipedia.org
This ease of substitution is attributed to the volatile nature of dimethyl sulfide, which can be easily removed from the reaction mixture, thereby driving the equilibrium towards the formation of the new complex, LAuCl. wikipedia.org This straightforward purification process makes chloro(dimethylsulfide)gold(I) a highly practical precursor. wikipedia.orgnih.gov The reaction is typically carried out in solvents like dichloromethane (B109758) or acetone (B3395972). tcichemicals.com
The ligand exchange process allows for the synthesis of a broad spectrum of gold(I) organometallic complexes. guidechem.com By selecting appropriate incoming ligands, researchers can systematically modify the properties of the resulting gold complex. For instance, various phosphine (B1218219) ligands can be introduced to create gold(I)-phosphine complexes. tcichemicals.com Similarly, N-heterocyclic carbenes (NHCs) can displace the dimethyl sulfide ligand to form gold(I)-NHC complexes. tcichemicals.com This versatility has led to the development of numerous gold(I) compounds with applications in catalysis and materials science. tcichemicals.comguidechem.com For example, gold(I) catalysts synthesized from this precursor have been shown to be effective in intermolecular [2+2] cycloadditions of terminal alkynes with substituted alkenes.
Synthesis and Structural Characterization of Gold(I)-Phosphine Complexes
The reaction of chloro(dimethylsulfide)gold(I) with phosphine ligands is a widely employed method for the synthesis of stable gold(I)-phosphine complexes. tcichemicals.com These complexes have been extensively studied due to their interesting structural features and diverse reactivity. nih.gov
Both monodentate and bidentate phosphine ligands readily react with chloro(dimethylsulfide)gold(I) to form the corresponding gold(I) complexes. researchgate.netresearchgate.net
Monodentate Ligands: Simple phosphines, such as triphenylphosphine (B44618) (PPh₃), react to form linear [L-Au-Cl] complexes. alfachemic.com The coordination of a single phosphine ligand to the gold(I) center is a common structural motif. researchgate.net
Bidentate Ligands: Bidentate phosphines, like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), can chelate to a single gold(I) center or bridge two gold atoms, leading to the formation of dinuclear complexes. nih.govresearchgate.net The resulting structures can exhibit interesting properties, including aurophilic interactions, which are weak attractive forces between gold atoms. mdpi.comresearchgate.net
The synthesis of these complexes often involves the straightforward reaction of chloro(dimethylsulfide)gold(I) with the desired phosphine ligand in a suitable solvent. tcichemicals.commdpi.com The products can then be characterized by various spectroscopic techniques, including ³¹P NMR spectroscopy, and single-crystal X-ray diffraction to determine their precise molecular structures. researchgate.netmdpi.com
Table 1: Examples of Gold(I)-Phosphine Complexes Synthesized from Chloro(dimethylsulfide)gold(I)
| Phosphine Ligand (L) | Resulting Complex | Structural Features |
|---|---|---|
| Tris(4-methoxyphenyl)phosphine | [AuCl{P(C₆H₄-4-OMe)₃}] | Mononuclear, linear geometry |
| Tris(2,6-dimethoxyphenyl)phosphine | [AuCl{P(C₆H₃-2,6-{OMe}₂)₃}] | Mononuclear, linear geometry |
| 1,1,1-Tris(diphenylphosphinomethyl)ethane (tripod) | [Au₃(tripod)Cl₃] | Trinuclear, linear coordination at Au(I) |
| Bis(diphenylphosphino)methane (dppm) | Au₂(dppm)(SR)₂ | Dinuclear, potential for Au-Au interactions |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Au₂(dppe)(SR)₂ | Dinuclear, less hindered rotation around C-P bond compared to dppm complex |
This table is generated based on information from multiple sources. researchgate.netnih.govrsc.org
The steric and electronic properties of the phosphine ligands have a profound impact on the structure, stability, and reactivity of the resulting gold(I) complexes. nih.govyoutube.com
Steric Effects: The bulkiness of the substituent groups on the phosphorus atom can influence the coordination geometry and the accessibility of the gold center. youtube.com For instance, in dinuclear gold(I) complexes with bidentate phosphine ligands, bulky thiolate ligands can hinder the close approach of the two gold atoms, preventing aurophilic interactions. nih.gov The steric bulk of a phosphine ligand is often quantified by its cone angle. youtube.com
Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphine ligand affects the electron density at the gold center and the strength of the Au-P bond. youtube.com Strong σ-donating phosphines can stabilize the gold(I) center against reduction. nih.gov These electronic effects can be probed by techniques such as ³¹P NMR spectroscopy, where changes in the chemical shift can provide insights into the electronic environment of the phosphorus atom upon coordination to gold. mdpi.com
The interplay of these steric and electronic factors allows for the fine-tuning of the properties of gold(I)-phosphine complexes for specific applications. nih.govrsc.org
Table 2: Influence of Ligand Properties on Gold(I) Complex Characteristics
| Ligand Property | Effect on Complex | Example |
|---|---|---|
| Steric Bulk | ||
| Large Cone Angle | Hinders close approach of metal centers, can weaken M-P bond | Bulky thiolates in Au₂(dppm)(SR)₂ prevent Au-Au interactions. nih.gov |
| Small Cone Angle | Allows for closer metal-metal interactions | Less sterically demanding ligands can facilitate aurophilic bonding. |
| Electronic Nature | ||
| Strong σ-donating | Increases electron density on Au, stabilizes the complex | Phosphines are used to improve the stability of gold complexes. nih.gov |
| π-accepting ability | Can influence charge transfer and photophysical properties | The color of Au₂(dppm)(SR)₂ is attributed to a red-shift in the S→Au charge transfer. nih.gov |
This table is for illustrative purposes and is based on general principles of coordination chemistry and findings from various studies. nih.govnih.gov
Recent research has explored the coordination of ambiphilic ligands to gold(I). These ligands possess both a Lewis basic donor site (typically a phosphine) and a Lewis acidic acceptor site. rsc.org When such a ligand coordinates to a metal center, the Lewis acidic moiety can engage in a secondary interaction with an anionic ligand on the metal, or even directly with the metal center itself. acs.org
In the context of gold(I) chemistry, the reaction of chloro(dimethylsulfide)gold(I) with a diphosphino-alane ligand, ClAl[C₆H₄(o-P-i-Pr₂)₂], results in the formation of a zwitterionic complex. acs.org In this complex, the aluminum center abstracts the chloride from the gold, leading to a cationic gold(I) center coordinated by the two phosphine groups and an anionic aluminate moiety. This represents an internal chloride abstraction rather than a direct Au→Al interaction. acs.org
This type of interaction, where a Lewis acid acts as an acceptor for electron density from the metal complex, is termed a Z-type interaction. rsc.org The study of these ambiphilic ligands and their Z-type interactions with gold(I) is an emerging area that promises to yield novel complexes with unique reactivity and structural features. acs.orgrsc.org
Synthesis and Structural Characterization of Gold(I)-N-Heterocyclic Carbene (NHC) Complexes
Gold(I)-NHC complexes have emerged as a significant class of compounds, not only for their applications in catalysis but also in medicinal chemistry. mdpi.comrsc.org The strong σ-donating properties of NHC ligands lead to the formation of robust bonds with the gold(I) center. nih.gov The synthesis of these complexes from chloro(dimethylsulfide)gold(I) is typically achieved through two primary routes: transmetalation from silver-NHC intermediates and direct substitution with free carbenes.
A common and effective method for the synthesis of (NHC)AuCl complexes involves the transmetalation of a corresponding silver(I)-NHC complex. st-andrews.ac.ukresearchgate.net This route leverages the lability of the silver-carbene bond, which makes silver-NHC complexes excellent carbene transfer agents. nih.gov The reaction is typically carried out by treating the pre-formed Ag(I)-NHC complex with one equivalent of chloro(dimethylsulfide)gold(I). st-andrews.ac.ukresearchgate.net
This method has been successfully applied to synthesize a variety of gold(I) complexes with different NHC ligands, including those based on imidazolium (B1220033) and benzimidazolium frameworks. st-andrews.ac.ukias.ac.in For instance, an axially chiral bis-N-heterocyclic carbene gold(I) complex was prepared by the transmetalation of its corresponding silver-bis-NHC complex with (CH₃)₂SAuCl. ias.ac.in The process is often clean and efficient, although it requires the prior synthesis and isolation of the silver intermediate. nih.govias.ac.in In some cases, the transmetalation from silver(I) to gold(I) can occur quantitatively in solution, as observed by NMR spectroscopy. nih.gov
Table 1: Examples of Gold(I)-NHC Complexes Synthesized via Transmetalation
| NHC Ligand | Gold(I) Complex | Reference |
|---|---|---|
| IMes, SIMes, IPr, SIPr, etc. | [Au(NHC)Cl] | st-andrews.ac.uk |
| Axially chiral bis-NHC | [Au(bis-NHC)]Cl | ias.ac.in |
| Benzyl protected carboxylate NHC | (NHC)AuCl | nih.gov |
An alternative and more direct route to (NHC)AuCl complexes is the reaction of chloro(dimethylsulfide)gold(I) with a free N-heterocyclic carbene. st-andrews.ac.ukresearchgate.net This approach avoids the synthesis of a silver intermediate and involves a simple ligand displacement reaction where the stronger NHC ligand replaces the dimethyl sulfide from the gold coordination sphere. tcichemicals.comresearchgate.net
The free carbene is typically generated in situ from its corresponding imidazolium salt precursor by deprotonation with a base. rsc.org This method has been developed into a reliable and scalable one-pot protocol. rsc.orgrsc.org A series of Au(NHC)Cl complexes, where NHC includes IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have been synthesized using this direct approach. st-andrews.ac.ukresearchgate.net However, in certain cases, particularly with functionalized NHCs, this direct method can lead to mixtures of mono- and dicarbene species, requiring careful control of reaction conditions. rsc.org
Table 2: Selected Gold(I)-NHC Complexes from Direct Substitution
| NHC Ligand | Gold(I) Complex | Reference |
|---|---|---|
| IPr | [Au(IPr)Cl] | researchgate.net |
| IMes, SIMes, IPr, etc. | [Au(NHC)Cl] | st-andrews.ac.uk |
| Marine betaine-derived NHC | [(HOOCIMe)Au(OOCNHC)] | rsc.org |
The development of chiral NHC-gold(I) complexes is of significant interest for applications in asymmetric catalysis. mdpi.com The rigid framework of NHC ligands provides an excellent platform for creating stable complexes with a well-defined chiral environment around the gold center. mdpi.com
Several strategies have been employed to synthesize these chiral complexes. One approach involves using C₂-symmetric NHC precursors derived from chiral building blocks like 1,2-diphenyl diamine or chiral amino alcohols. mdpi.com These precursors are then reacted with chloro(dimethylsulfide)gold(I), often in the presence of a base like potassium carbonate, to yield the desired chiral gold(I) complexes. mdpi.com Another successful strategy utilizes axially chiral ligands, such as those derived from (R)-BINAM (1,1'-binaphthyl-2,2'-diamine) or R-BINOL, to construct chiral bis-NHC gold(I) complexes. ias.ac.inmdpi.com The synthesis of an axially chiral complex with an imidazole (B134444) subunit fused to a rigid, chiral binaphthyl framework has also been reported. mdpi.com
The choice of base and solvent plays a crucial role in the synthesis of NHC-gold(I) complexes, particularly in the direct substitution route where a protonated NHC precursor (azolium salt) is used. The base is required to deprotonate the azolium salt to generate the free carbene for coordination to the gold center.
Notably, the use of a mild and inexpensive base like potassium carbonate (K₂CO₃) has proven highly effective. rsc.orgmdpi.com This has enabled the development of simple, efficient, one-pot synthetic protocols that can be performed under ambient conditions in technical grade solvents, yielding gold-NHC complexes in high yields (91-94%) over short reaction times. rsc.org Common solvents for these reactions include acetone and acetonitrile. mdpi.commdpi.com The use of weak bases avoids the harsher conditions required for generating free carbenes with strong bases like organolithium reagents or potassium hydride, which simplifies the procedure and improves functional group tolerance. rsc.org
The solvent can also play a more active role. For example, hexafluoroisopropanol (HFIP) has been shown to promote reactivity by weakening the gold-chloride bond through hydrogen bonding, which facilitates the generation of a more electrophilic cationic gold species, thereby enhancing the complexation rate. rsc.org
Formation of Other Key Gold(I) Complexes
Beyond the well-established NHC complexes, chloro(dimethylsulfide)gold(I) is a precursor to other important classes of gold(I) compounds, including gold(I)-acetylide complexes.
Gold(I)-acetylide complexes are valuable intermediates in a variety of gold-catalyzed organic transformations, including cross-coupling reactions and cyclizations. mdpi.comnih.gov These complexes are typically synthesized by the reaction of a gold(I) precursor with a terminal alkyne.
The synthesis often involves the reaction of a gold(I)-chloride complex, such as an (NHC)AuCl species, with a terminal alkyne in the presence of a base. mdpi.com For example, [Au(SIPr)(C≡C–R)] complexes have been prepared by reacting [Au(SIPr)Cl] with the corresponding alkyne. mdpi.com In some cases, deprotonation of the alkyne is performed first using a base like sodium methoxide (B1231860) before the addition of the gold(I)-chloride complex. mdpi.com Gold(I) acetylide complexes featuring phosphine or NHC co-ligands have been synthesized and characterized, demonstrating the versatility of this synthetic approach. nih.gov The initial formation of a gold acetylide species is also a key step in catalytic cycles where a terminal alkyne is activated by a gold(I) catalyst. nih.gov
Gold(I)-Alkyl and Gold(I)-Hydroxo Complexes
The versatile precursor, chloro(dimethylsulfide)gold(I) ((CH₃)₂SAuCl), serves as a key entry point for the synthesis of various organogold complexes, including gold(I)-alkyl and gold(I)-hydroxo derivatives. The lability of the dimethyl sulfide ligand allows for its facile displacement by stronger nucleophiles, a fundamental reaction in gold coordination chemistry. wikipedia.org This substitution pathway is the primary method for accessing a range of gold(I) compounds with direct gold-carbon or gold-oxygen bonds.
The synthesis of gold(I)-hydroxo complexes from chloro(dimethylsulfide)gold(I) typically proceeds via an intermediate gold(I) chloride complex bearing a more robust ancillary ligand. For instance, cyclic (alkyl)(amino)carbene (CAAC) ligands can first replace the dimethyl sulfide to form complexes of the type (CAAC)AuCl. Subsequent treatment of these stable chloride complexes with a base, such as potassium hydroxide (B78521) (KOH), yields the corresponding gold(I)-hydroxo complex, (CAAC)AuOH. The addition of tert-butanol (B103910) has been found to accelerate this conversion. These hydroxo complexes are valuable as they can be used to generate other catalytically relevant species.
Similarly, gold(I)-alkyl and gold(I)-alkoxo complexes can be prepared. The synthesis often involves the initial formation of a more stable gold(I) chloride complex with a ligand like an N-heterocyclic carbene (NHC), such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) or IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These (NHC)AuCl complexes can then undergo further reactions to yield complexes like (NHC)AuPh (a gold(I)-aryl complex) or (NHC)AuOtBu (a gold(I)-alkoxo complex). lu.se While the direct reaction of organolithium or Grignard reagents with (CH₃)₂SAuCl can lead to the desired alkyl complexes, the pathway via a more stable intermediate is often preferred to manage reactivity and improve yields.
Table 1: Synthesis of Gold(I)-Hydroxo and Gold(I)-Alkyl/Aryl/Alkoxo Complexes
| Precursor Complex | Reagent(s) | Product Complex | Complex Type | Notes |
|---|---|---|---|---|
| (AdCAAC)AuCl | KOH, tBuOH | (AdCAAC)AuOH | Gold(I)-Hydroxo | The precursor is synthesized from (CH₃)₂SAuCl and AdCAAC. |
| (IPr)AuCl | PhLi (example) | (IPr)AuPh | Gold(I)-Aryl | The precursor is synthesized from (CH₃)₂SAuCl and IPr. lu.se |
| (IMes)AuCl | KOtBu | (IMes)AuOtBu | Gold(I)-Alkoxo | The precursor is synthesized from (CH₃)₂SAuCl and IMes. lu.se |
Gold(I) Complexes with Isocyanide Ligands
The synthesis of gold(I) complexes containing isocyanide ligands (R-N≡C) from chloro(dimethylsulfide)gold(I) follows the general and highly versatile ligand substitution pathway. wikipedia.org The dimethyl sulfide ligand in (CH₃)₂SAuCl is labile and is readily displaced by a variety of other ligands, including isocyanides, which are excellent ligands for gold(I). wikipedia.orgtcichemicals.com The reaction proceeds by simple addition of the isocyanide ligand to a solution of chloro(dimethylsulfide)gold(I), typically in a chlorinated solvent like dichloromethane.
The general reaction can be represented as: (CH₃)₂SAuCl + R-N≡C → (R-N≡C)AuCl + (CH₃)₂S wikipedia.org
The volatile nature of the displaced dimethyl sulfide facilitates the purification of the resulting chloro(isocyanide)gold(I) complex. wikipedia.org These linear (R-N≡C)AuCl complexes are important precursors in their own right. For example, chloro(2,6-dimethylphenyl isocyanide)gold(I) is used as a starting material for the synthesis of more complex cationic three-coordinate gold(I) species. mdpi.com The photophysical properties of gold(I) isocyanide complexes are of significant research interest, often influenced by aurophilic (Au···Au) interactions, which can lead to intriguing luminescent behaviors. mdpi.comresearchgate.net
The reaction is not limited to simple isocyanides and can be applied to a wide range of alkyl and aryl isocyanides, providing access to a large library of (isocyanide)gold(I) chloride complexes. These complexes are valuable intermediates for the synthesis of other gold compounds, such as alkynyl-gold(I)-isocyanide complexes. researchgate.net
Table 2: Representative Synthesis of Gold(I)-Isocyanide Complexes
| Precursor Complex | Isocyanide Ligand (L) | Product Complex (LAuCl) | Solvent | Key Feature |
|---|---|---|---|---|
| (CH₃)₂SAuCl | 2,6-Dimethylphenyl isocyanide | (2,6-Me₂C₆H₃NC)AuCl | Dichloromethane | Forms a stable, linear gold(I) isocyanide complex. mdpi.com |
| (CH₃)₂SAuCl | Cyclohexyl isocyanide | (C₆H₁₁NC)AuCl | Dichloromethane | General ligand displacement reaction. wikipedia.org |
| (CH₃)₂SAuCl | tert-Butyl isocyanide | (tBuNC)AuCl | Dichloromethane | General ligand displacement reaction. wikipedia.org |
Catalytic Applications of Chloro Dimethylsulfide Gold I and Its Derivatives in Organic Transformations
Gold(I)-Catalyzed Activation of Unsaturated Carbon-Carbon Bonds
The fundamental principle behind the catalytic activity of chloro(dimethylsulfide)gold(I) lies in its capacity to coordinate with and activate the π-systems of unsaturated carbon-carbon bonds. This interaction makes these bonds more electrophilic and thus more reactive towards nucleophiles.
Alkyne Activation in Hydrofunctionalization Reactions
The activation of alkynes by gold(I) catalysts, including chloro(dimethylsulfide)gold(I), is a well-established and powerful strategy in organic synthesis. nih.gov This activation facilitates the addition of a range of nucleophiles across the alkyne's triple bond, leading to various hydrofunctionalization products. nih.govmdpi.com
Gold(I)-catalyzed hydroamination of alkynes and allenes is an atom-economical method for synthesizing nitrogen-containing compounds like enamines, imines, and various nitrogen heterocycles. capes.gov.bracs.orgnih.govfrontiersin.org Chloro(dimethylsulfide)gold(I), often used with a silver co-catalyst to generate a more reactive cationic gold species, is highly effective in catalyzing the addition of amines to these unsaturated systems. frontiersin.org
The intermolecular hydroamination of terminal alkynes with anilines, for instance, can produce imines with high regioselectivity. acs.orgfrontiersin.org Intramolecular hydroamination of aminoalkynes is a particularly valuable method for constructing nitrogen-containing rings. nih.gov Allenes also participate in these reactions, yielding allylic amines and other nitrogenous compounds. capes.gov.brnih.gov
Table 1: Examples of Gold(I)-Catalyzed Hydroamination Reactions
| Substrate | Nucleophile | Catalyst System | Product Type |
|---|---|---|---|
| Phenylacetylene | Aniline | NHC-Gold(I) Complex / AgSbF₆ | Imine nih.gov |
| Terminal Alkyne | Hydrazine | Cationic Gold(I) Complex | Nitrogen-containing heterocycles capes.gov.brnih.gov |
| Aminoalkyne | - (intramolecular) | [JohnPhosAu(MeCN)]SbF₆ | Tetrahydroisoquinoline acs.org |
| Allene (B1206475) | Hydrazine | Cationic Gold(I) Complex | Nitrogen-containing heterocycles capes.gov.brnih.gov |
The gold(I)-catalyzed hydroarylation of alkynes enables the direct formation of a C-C bond between an aromatic ring and an alkyne, yielding substituted alkenes. rsc.orgnih.govmdpi.com This reaction is a highly efficient method for creating complex molecular structures. rsc.orgnih.gov Chloro(dimethylsulfide)gold(I), when activated by a silver salt, effectively catalyzes this transformation. rsc.orgrsc.org
Both intermolecular and intramolecular hydroarylations are possible. The intramolecular version is particularly useful for synthesizing fused and spirocyclic aromatic compounds. nih.govrsc.org For example, gold(I)-catalyzed intramolecular hydroarylation of alkynes tethered to pyrroles has been used to form pyrrolopyridinones. rsc.org
Table 2: Gold(I)-Catalyzed Hydroarylation of Alkynes
| Alkyne Substrate | Arene | Catalyst System | Product Type |
|---|---|---|---|
| Haloalkynes | Indoles | SIPrAuCl / NaBARF | (Z)-alkenyl indoles acs.org |
| Diynes | (intramolecular) | [L₅AuCl] / AgSbF₆ | beilstein-journals.org-helicenes rsc.org |
| Alkynones | (intramolecular) | [L₅AuCl] / AgSbF₆ | 1,1′-binaphthalene-2,3′-diol derivatives rsc.org |
| Terminal Alkynes | Pyrrole derivatives (intramolecular) | Au(PPh₃)OTf | Pyrrolopyridinones rsc.org |
Gold(I) catalysts, such as chloro(dimethylsulfide)gold(I), are excellent promoters of alkyne hydration and hydroalkoxylation. acs.orgrsc.org These reactions involve the addition of water or an alcohol across the triple bond, providing a direct route to ketones and vinyl ethers or acetals, respectively. mdpi.comacs.orgrsc.org
For terminal alkynes, hydration typically follows Markovnikov's rule to produce methyl ketones. mdpi.com The regioselectivity with internal alkynes can be more challenging to control but can be influenced by the substrate and catalyst. rsc.org Gold-catalyzed hydroalkoxylation of internal alkynes with various alcohols can produce (Z)-vinyl ethers with high stereoselectivity. acs.org Dinuclear gold(I) complexes have also been shown to be effective catalysts for these transformations. mdpi.com
Alkene and Allene Activation in Functionalization Reactions
While alkyne activation is more common, the functionalization of alkenes and allenes catalyzed by gold(I) complexes is also a significant area of research. acs.orgnih.govacs.org The activation of these double-bond systems by gold(I) catalysts facilitates various nucleophilic additions and cyclizations. acs.orgnih.govacs.org
Gold-catalyzed reactions of alkenes often involve intramolecular processes that lead to the formation of heterocyclic structures. nih.gov The activation of allenes is particularly versatile due to their adjacent double bonds, allowing for a range of cyclization and addition reactions with controllable regioselectivity. nih.govacs.org
Cyclization and Cycloaddition Reactions
Chloro(dimethylsulfide)gold(I) and its derivatives are powerful tools for constructing complex cyclic and polycyclic molecules from simpler acyclic precursors through cyclization and cycloaddition reactions. beilstein-journals.orgbeilstein-journals.orgnih.govntnu.edu These transformations are highly valuable for their efficiency and atom economy. beilstein-journals.orgnih.gov
Gold-catalyzed cyclizations often proceed via the intramolecular attack of a nucleophile on a gold-activated alkyne, alkene, or allene. nih.gov A notable example is the cyclization of enynes (molecules containing both a double and a triple bond), which can lead to a wide variety of carbocyclic and heterocyclic products. acs.org Gold(I) catalysts can also promote formal cycloaddition reactions, including [2+2], [3+2], [4+2], [4+3], and even [2+2+2] annulations, providing access to four-, five-, six-, and seven-membered rings, as well as more complex bridged systems. beilstein-journals.orgnih.govacs.orgbeilstein-journals.orgnih.gov For instance, gold(I)-catalyzed [2+2] cycloadditions of allenenes can form bicyclic products, and enantioselective versions of these reactions have been developed. beilstein-journals.orgnih.gov
Cycloisomerization of Enynes and Ynones
Gold(I) catalysts derived from chloro(dimethylsulfide)gold(I) are exceptionally effective in promoting the cycloisomerization of enynes, which are molecules containing both an alkene and an alkyne functional group. nih.gov These reactions are atom-economical and provide access to complex carbocyclic and heterocyclic structures from relatively simple linear precursors. researchgate.netfrontiersin.org The general mechanism involves the activation of the alkyne by the cationic gold(I) species, rendering it susceptible to intramolecular attack by the pendant alkene. nih.gov
The reaction of 1,n-enynes catalyzed by gold(I) complexes can lead to a variety of rearranged products. acs.org For instance, the cycloisomerization of 1,6-enynes can smoothly yield 1,4-dienes under mild conditions. researchgate.net The choice of ligand on the gold(I) catalyst can significantly influence the reaction pathway and the final product structure. rsc.org In some cases, the reaction can proceed through a dehydrogenative cycloisomerization, leading to the formation of aromatic systems like multisubstituted benzene (B151609) derivatives. rsc.org While much of the research has focused on enyne systems, gold catalysts are also employed in the cyclization of substrates containing other functional groups, such as ynals and allenynes. nih.govresearchgate.net For example, a tris-triphenylphosphinegold oxonium tetrafluoroborate (B81430) catalyst, which can be prepared from a chloro(dimethylsulfide)gold(I) precursor, catalyzes the rearrangement of 1,5-allenynes to produce cross-conjugated trienes. nih.gov
Table 1: Gold-Catalyzed Cycloisomerization of Allenynes
| Entry | Substrate | Catalyst System | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | 1,5-Allenyne (tether-substituted) | [(Ph₃PAu)₃O]BF₄ | Cyclopentene triene | 88 | nih.gov |
Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes
The intermolecular [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes is a challenging transformation that has been successfully realized using gold(I) catalysis. beilstein-journals.org Chloro(dimethylsulfide)gold(I) is a key precursor for generating the active catalysts for this reaction. orgsyn.orgsigmaaldrich.com The success of this transformation hinges on the use of sterically hindered cationic gold(I) complexes. acs.orgorganic-chemistry.org These bulky ligands selectively activate the alkyne for nucleophilic attack by the alkene while minimizing competitive side reactions and catalyst deactivation. organic-chemistry.orgnih.gov
The reaction typically involves a terminal alkyne and a mono-, di-, or trisubstituted alkene, proceeding at room temperature and often open to the air. orgsyn.org The process is highly regioselective, affording substituted cyclobutenes which are valuable synthetic intermediates. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction proceeds through the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate, which then undergoes ring expansion to form the cyclobutene (B1205218) product. nih.gov The choice of a non-coordinating counter-anion, such as BArF₄⁻, is also crucial for high reactivity, as it prevents the formation of unreactive acetylide complexes. orgsyn.org
Table 2: Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition
| Entry | Alkyne | Alkene | Catalyst System | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | α-Methylstyrene | [tBuXPhosAu(NCMe)]SbF₆ | 1-Methyl-1,3-diphenylcyclobutene | 82 | acs.org |
| 2 | Ethynylbenzene | α-Methylstyrene | [tBuXPhosAu(MeCN)]BArF₄ | 1-(4-((trimethylsilyl)ethynyl)phenyl)-3-phenylcyclobutene | 85 | orgsyn.org |
Olefin Cyclopropanations
Gold(I)-catalyzed olefin cyclopropanation has become a powerful method for constructing cyclopropane (B1198618) rings, offering complementarity to traditional methods. rsc.org These reactions often utilize propargyl esters or other carbenoid precursors in the presence of a gold(I) catalyst, which can be generated from chloro(dimethylsulfide)gold(I). tcichemicals.comnih.gov The reaction mechanism involves the formation of a gold carbene intermediate from the precursor, which then undergoes carbene transfer to an olefin. nih.gov
This methodology allows for the synthesis of vinyl cyclopropanes with high cis-selectivity. nih.gov Furthermore, by employing chiral ligands, such as DTBM-SEGPHOS, enantioselective versions of the reaction have been developed, achieving high enantiomeric excess (ee). nih.gov The reaction conditions are generally mild, and the process exhibits good selectivity. rsc.org Even ethylene, a simple gaseous olefin, can be directly cyclopropanated using ethyl diazoacetate in the presence of a catalyst system like IPrAuCl/NaBArF₄, which is derived from a chloro(dimethylsulfide)gold(I) precursor. researchgate.net
Table 3: Gold(I)-Catalyzed Olefin Cyclopropanation
| Entry | Olefin | Carbene Precursor | Catalyst System | Product | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | Styrene | Propargyl pivalate | Ph₃PAuCl / AgOTf | cis-1-Pivaloyl-2-phenyl-3-vinylcyclopropane | 91 | - | nih.gov |
| 2 | Styrene | Propargyl pivalate | (DTBM-SEGPHOS)(AuCl)₂ / AgSbF₆ | (1R,2R,3S)-1-Pivaloyl-2-phenyl-3-vinylcyclopropane | 85 | 94 | nih.gov |
Carbon-Carbon Bond Forming Reactions
Nucleophilic Allylation of Azinium Ions
Gold(I) catalysis has enabled the development of highly selective nucleophilic allylation reactions of azinium ions (e.g., pyridinium (B92312) and quinolinium ions). d-nb.infonih.govnih.gov Using chloro(dimethylsulfide)gold(I) as a precatalyst, these reactions proceed with allylboronates as the allylating agent to produce functionalized dihydropyridines and dihydroquinolines. d-nb.infonih.gov A key feature of this transformation is its complete regioselectivity, with the nucleophilic attack occurring exclusively at the 4-position of the azinium ring. d-nb.infonih.gov
The reaction is believed to proceed through a nucleophilic σ-allylgold(I) species, formed via transmetalation from the allylboronate. nih.gov This allylgold intermediate then adds to the azinium ion. d-nb.info The reactions are robust and can be performed without special precautions to exclude air or moisture. nih.gov The methodology has also been extended to propargylation reactions using propargylboronates, which proceed with good yields and high regioselectivity under similar gold(I) catalysis, often using (Me₂S)AuCl as the catalyst precursor. d-nb.info
Table 4: Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions
| Entry | Azinium Ion | Allylating Agent | Catalyst System | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | N-Benzyl-3-cyanopyridinium bromide | Allyl pinacolboronate | (Me₂S)AuCl / AgOTf | N-Benzyl-4-allyl-3-cyano-1,4-dihydropyridine | 95 | d-nb.infonih.gov |
| 2 | N-Methyl-3-cyanoquinolinium triflate | Allyl pinacolboronate | (Me₂S)AuCl / AgOTf | N-Methyl-4-allyl-3-cyano-1,4-dihydroquinoline | 89 | d-nb.infonih.gov |
Cross-Coupling Reactions (e.g., Arylation of Aryl Germanes)
While long considered to have low reactivity in catalysis, aryl germanes have emerged as versatile and effective partners in gold-catalyzed cross-coupling reactions. nih.govacs.org This methodology provides an orthogonal approach to traditional palladium-catalyzed couplings, allowing for the construction of biaryl motifs under mild conditions. acs.orgnih.gov The reaction involves the C-H functionalization of an arene with an aryl germane, catalyzed by air- and moisture-stable gold catalysts. nih.govacs.org
Commercially available gold chlorides, including phosphine (B1218219) gold(I) chloride complexes which can be synthesized from chloro(dimethylsulfide)gold(I), are effective catalysts. nih.gov Mechanistic studies indicate that aryl germanes are reactive with both Au(I) and Au(III) species. nih.govacs.org The reactivity is attributed to the relatively low bond dissociation energy of the aryl-germanium bond. nih.govnih.gov The reaction tolerates a variety of functional groups and proceeds efficiently, often at room temperature, although heating can shorten reaction times. nih.gov This method represents a significant advance in C-C bond-forming strategies, utilizing non-toxic and stable organogermanium reagents. nih.govacs.org
Table 5: Gold-Catalyzed C-H Arylation of Arenes with Aryl Germanes
| Entry | Arene | Aryl Germane | Catalyst System | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | 1,2-Dimethoxybenzene | Trimethyl(phenyl)germane | [(Ph₃P)AuCl] / Selectfluor | 1,2-Dimethoxy-4-phenylbenzene | 85 | nih.gov |
| 2 | Anisole | Trimethyl(4-tolyl)germane | [(Ph₃P)AuCl] / Selectfluor | 4-Methoxy-4'-methyl-1,1'-biphenyl | 72 | nih.gov |
Oxidation and Redox Catalysis
While the majority of homogeneous gold catalysis proceeds without a change in the metal's oxidation state, there is growing interest in gold redox chemistry involving Au(I)/Au(III) cycles. nih.gov These redox processes are thermodynamically and kinetically challenging for gold compared to metals like palladium. nih.gov However, strategies involving ligand design, strain release, or external oxidants have been developed to facilitate these transformations. nih.gov
Chloro(dimethylsulfide)gold(I) can serve as a precursor to catalytically active species in oxidative processes. uni-heidelberg.de For instance, in the presence of an oxidant like Selectfluor or hydrogen peroxide, a Au(I) complex can be oxidized to a more electrophilic Au(III) species. uni-heidelberg.de This Au(III) intermediate can then activate a substrate, such as an enyne, to trigger a cyclization, followed by a coupling event and subsequent reductive elimination to regenerate the Au(I) catalyst. uni-heidelberg.de Another challenge in gold catalysis is the potential for catalyst deactivation by sulfur-containing substrates due to the formation of strong gold-sulfur bonds. nih.gov Recent studies have shown that using specific sulfur surrogates, such as allyl phenyl sulfide (B99878), can enable a dynamic equilibrium between Au(I) and Au(I)-sulfide complexes, overcoming this deactivation problem and allowing for successful C-S cross-coupling reactions through a ligand-enabled Au(I)/Au(III) redox cycle. nih.gov
Table 6: List of Chemical Compounds
| Compound Name | Formula / Abbreviation |
|---|---|
| Chloro(dimethylsulfide)gold(I) | (CH₃)₂SAuCl |
| Phenylacetylene | C₈H₆ |
| α-Methylstyrene | C₉H₁₀ |
| Ethynylbenzene | C₈H₆ |
| 4-Ethynylanisole | C₉H₈O |
| 2,3-Dimethyl-2-butene | C₆H₁₂ |
| Styrene | C₈H₈ |
| Propargyl pivalate | C₈H₁₂O₂ |
| Ethyl diazoacetate | C₄H₆N₂O₂ |
| Ethylene | C₂H₄ |
| N-Benzyl-3-cyanopyridinium bromide | C₁₃H₁₁N₂⁺·Br⁻ |
| Allyl pinacolboronate | C₉H₁₇BO₂ |
| N-Methyl-3-cyanoquinolinium triflate | C₁₁H₉N₂⁺·CF₃SO₃⁻ |
| Propargyl pinacolboronate | C₉H₁₅BO₂ |
| 1,2-Dimethoxybenzene | C₈H₁₀O₂ |
| Trimethyl(phenyl)germane | C₉H₁₄Ge |
| Anisole | C₇H₈O |
| Trimethyl(4-tolyl)germane | C₁₀H₁₆Ge |
| Thiophene | C₄H₄S |
| Silver trifluoromethanesulfonate | AgOTf |
| Silver hexafluoroantimonate | AgSbF₆ |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | NaBArF₄ |
| Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine | tBuXPhos |
| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr |
| (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Xantphos |
| 4,4'-Bis(1,1-dimethylethyl)-2,2'-biphosphine | DTBM-SEGPHOS |
| Triphenylphosphine (B44618) | Ph₃P |
| Selectfluor | C₆H₄FN₂O₄S₂·BF₄ |
| Lithium isopropoxide | LiOi-Pr |
| Hydrogen peroxide | H₂O₂ |
Peroxidative Oxidation Reactions (e.g., Cyclohexane (B81311) Oxidation)
Gold complexes, derived from precursors like chloro(dimethylsulfide)gold(I), are active in catalytic oxidation reactions. A key example is the peroxidative oxidation of cyclohexane, an important industrial process for producing cyclohexanol (B46403) and cyclohexanone, collectively known as KA oil. researchgate.netfigshare.com This transformation typically employs a metal catalyst, an oxidizing agent like hydrogen peroxide (H₂O₂), and often an acid co-catalyst in a solvent such as aqueous acetonitrile. researchgate.net
The reaction is understood to proceed through a free-radical mechanism. nih.gov The metal catalyst facilitates the decomposition of H₂O₂ to form hydroxyl radicals (HO•). These radicals abstract a hydrogen atom from cyclohexane to generate a cyclohexyl radical (Cy•). This radical then reacts with oxygen to form a cyclohexylperoxyl radical (CyOO•), which is subsequently converted to cyclohexyl hydroperoxide (CyOOH), the primary product. researchgate.net The hydroperoxide can then decompose to the final products, cyclohexanol and cyclohexanone. researchgate.netfigshare.com The selectivity and yield of the reaction can be influenced by various factors, including temperature, reaction time, and the choice of acid promoter. researchgate.netfigshare.com
The efficiency of such catalytic systems is often evaluated by the total yield of the oxygenated products and the turnover number (TON), which represents the moles of product formed per mole of catalyst.
Table 1: Representative Data for Metal-Catalyzed Peroxidative Oxidation of Cyclohexane
This table presents typical results for metal-catalyzed cyclohexane oxidation to illustrate system performance. Conditions and results can vary based on the specific metal complex used.
| Catalyst System | Co-catalyst | Temp. (°C) | Time (h) | Total Yield (%) | TON | Reference |
| Metal Complex 1 | PCA | 40 | 4 | 26 | 52.0 | figshare.com |
| Metal Complex 2 | PCA | 40 | 4 | 24 | 48.0 | figshare.com |
| Metal Complex 1 | HNO₃ | 50 | 6 | 17 | - | figshare.com |
| Metal Complex 2 | HNO₃ | 50 | 6 | 21 | - | figshare.com |
PCA: Pyrazine-2-carboxylic acid
Mechanistic Insights into Oxidative Addition to Gold(I) Complexes
Oxidative addition is a fundamental step in many catalytic cycles involving gold. In this process, a gold(I) complex reacts with a substrate, such as an aryl iodide, cleaving a bond in the substrate and forming two new bonds to the gold center. psu.edunih.gov This transformation results in an increase of the formal oxidation state of gold from +1 to +3, while the electron count and coordination number of the metal center both increase by two. psu.edu A vacant coordination site on the gold(I) complex is a prerequisite for the reaction to occur. psu.edu
The mechanism of oxidative addition to gold(I) can vary and is influenced by factors like the solvent and the electronic properties of the ligands and substrate. psu.edunih.gov Three primary mechanisms are generally considered:
Concerted Mechanism: This pathway is common for the addition of non-polar reagents or polarized bonds like aryl C-X bonds. researchgate.net It involves the formation of an initial η²-pi complex, followed by simultaneous bond breaking and bond formation in a single transition state. researchgate.net
Sₙ2-type Mechanism: This two-step mechanism is often observed with alkyl halides. psu.edu It involves a nucleophilic attack by the metal center on the electrophilic atom of the substrate, displacing the leaving group. This results in a cationic intermediate that rapidly combines with the displaced anion to form the final gold(III) product. researchgate.net These reactions are typically accelerated in polar solvents. psu.edu
Ionic Mechanism: In this pathway, protonation of the metal complex can be the rate-determining step. This is often facilitated by using an acid with a non-coordinating anion to isolate the reactive cationic intermediate. psu.edu
Theoretical and experimental studies show that oxidative addition to gold(I) is generally less thermodynamically favorable compared to analogous reactions with other transition metals like palladium(II) and platinum(II). nih.gov The electronic properties of the ligands on the gold(I) center play a crucial role; electron-poor ligands can facilitate the reaction with electron-rich aryl iodides. nih.gov
Light-Induced Mechanistic Divergence in Gold(I) Catalysis
Recent studies have revealed that light can be used to alter the mechanistic pathway of gold(I)-catalyzed reactions, leading to different products from the same set of starting materials. researchgate.net A notable example is the reaction of o-alkynylphenols with aryldiazonium salts, catalyzed by a gold(I) complex. researchgate.net
Under thermal conditions (in the absence of light), the reaction proceeds through a pathway where a vinyl gold(I) intermediate undergoes electrophilic deauration by the diazonium salt. researchgate.net In this case, the N₂ unit of the diazonium salt is retained, leading to the formation of substituted azobenzofurans. researchgate.net
However, when the same reaction mixture is irradiated with light, such as from a blue LED, a completely different outcome is observed. researchgate.net The light induces a mechanistic divergence, causing C-C bond formation via the extrusion of N₂ from the diazonium salt. researchgate.net This photolytic pathway results in the selective formation of arylated benzofurans. researchgate.net Remarkably, this transformation can occur under aerobic conditions and does not require an additional photoredox catalyst. researchgate.net Computational studies suggest that this photochemical activation may occur directly from a donor-acceptor complex formed between the vinyl gold(I) intermediate and the diazonium salt. researchgate.net This finding highlights that the role of oxidation state changes in photoredox catalysis involving gold is complex and not yet fully understood. researchgate.net
Other Catalytic Transformations
Conversion of Propargyl Sulfoxides to α-Thioenones
Gold(I) complexes, generated from chloro(dimethylsulfide)gold(I) and a silver co-catalyst, catalyze the rearrangement of propargyl sulfoxides to produce α-thioenones (α,β-unsaturated thioketones). nih.govnih.gov This transformation is proposed to proceed through a unique mechanism involving an α-carbonyl gold-carbenoid intermediate. nih.govnih.gov
The catalytic cycle is thought to be initiated by the gold(I)-promoted transfer of the oxygen atom from the sulfoxide (B87167) to the alkyne. escholarship.orgnih.gov This forms the key gold-carbenoid species. This reactive intermediate then undergoes a subsequent 1,2-thio migration, which is analogous to the reactivity observed for carbenoids generated from traditional α-diazocarbonyl compounds. nih.gov The reaction provides a direct route to α-thioenones from readily available starting materials. nih.gov The use of an N-heterocyclic carbene (IMes) ligated gold(I) complex has been shown to be particularly effective, providing high yields for the rearrangement. nih.gov
Table 2: Gold(I)-Catalyzed Rearrangement of Propargyl Sulfoxides
| Propargyl Sulfoxide Substrate | Product (α-Thioenone) | Yield (%) | Reference |
| Phenyl(prop-2-yn-1-yl)sulfoxide | 1-Phenylprop-2-ene-1-thione | 76 | nih.gov |
| (1-Phenylprop-2-yn-1-yl)(phenyl)sulfoxide | 1,3-Diphenylprop-2-ene-1-thione | 94 | nih.gov |
Mechanistic Investigations and Computational Studies of Gold I Catalysis
Identification and Characterization of Active Catalytic Species
The neutral, two-coordinate gold(I) complex, dimethylsulfide gold(I) chloride, is generally considered a precatalyst. Its transformation into a catalytically active species is a critical initiation step in many gold-catalyzed reactions. This typically involves the generation of a more electrophilic gold(I) center, which is capable of activating unsaturated carbon-carbon bonds.
Formation of Cationic Gold(I) Species (LAu+)
A common pathway to activate dimethylsulfide gold(I) chloride is through the abstraction of the chloride ligand to form a highly electrophilic cationic gold(I) species, [(Me₂S)Au]⁺. This process is often facilitated by the addition of a silver salt with a non-coordinating anion, such as AgSbF₆, AgBF₄, or AgOTf. The precipitation of silver chloride (AgCl) drives the equilibrium towards the formation of the cationic gold(I) complex.
The dimethylsulfide ligand in the resulting cationic species is labile and can be readily displaced by other ligands or the substrate itself, leading to the active catalytic species that enters the catalytic cycle. The general representation for this activation step is:
(Me₂S)AuCl + AgX → [(Me₂S)Au]⁺X⁻ + AgCl(s) (where X is a non-coordinating anion)
The highly electrophilic nature of the cationic gold(I) center is key to its ability to coordinate with and activate alkynes, allenes, and alkenes towards nucleophilic attack.
Role of Ligand Exchange and Counterions in Catalyst Activation
Ligand exchange is a fundamental process in gold(I) catalysis, starting from the initial activation of the precatalyst. The dimethylsulfide ligand in (CH₃)₂SAuCl is weakly coordinating and can be easily displaced by a variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or the substrate itself. This exchange process is often the first step in generating the active catalyst in situ.
The nature of the counterion (the anion) has been recognized as a crucial factor in tuning the catalytic performance, including activity, regioselectivity, and stereoselectivity. While often considered "non-coordinating," anions can play a significant role in the catalytic cycle. Density Functional Theory (DFT) calculations on related L-Au-X systems have shown that anions can act as:
Templates: Holding the nucleophile in an appropriate position for an outer-sphere attack.
Hydrogen-bond acceptors: Enhancing the nucleophilicity of the attacking species.
Proton shuttles: Lowering the activation barrier in protodeauration steps.
However, a strongly coordinating and/or basic anion can also lead to catalyst deactivation by competing with the substrate for coordination to the gold center or by forming free alkoxides. Therefore, the choice of the counterion is critical, and an anion with intermediate coordinating and basicity power is often the most effective.
In Situ Generation of Gold Hydroxide (B78521) Species (LAuOH)
In the presence of water and a base, or through the reaction with metal hydroxides, gold(I) chloride precursors can be converted into gold(I) hydroxide species (LAuOH). While less common as a starting point for typical π-acid catalysis, these species are important intermediates in certain catalytic processes, particularly in oxidation reactions. The formation of L-Au-OH intermediates has been identified in the synthesis of other gold(I) complexes. For instance, the synthesis of difluoromethyl gold(I) complexes has been shown to proceed through LAu-OX (where X = H or t-Bu) intermediates.
Elucidation of Reaction Pathways and Transition States through Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of gold-catalyzed reactions. These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of the catalytic cycle, which are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Calculations of Catalytic Cycles
DFT calculations have been extensively used to model the catalytic cycles of gold(I)-catalyzed reactions. For a typical reaction involving a gold(I) precursor like dimethylsulfide gold chloride, the calculations would model the following key steps:
Activation of the precatalyst: Formation of the cationic gold(I) species.
Coordination of the substrate: Binding of the alkyne, allene (B1206475), or enyne to the gold(I) center.
Nucleophilic attack: The addition of a nucleophile to the activated substrate.
Product formation and catalyst regeneration: This can occur through various pathways, including protodeauration, reductive elimination, or further transformations.
DFT studies on related gold(I) systems have highlighted the importance of including the counterion in the calculations, especially in low-polarity solvents, as it can significantly influence the energy of transition states. The calculations can also predict the regioselectivity and stereoselectivity of a reaction by comparing the activation barriers of different possible pathways.
A DFT study on the interaction of various ligands with gold(I) provides insights into the nature of the Au-Cl bond in complexes like AuCl₂⁻, which is related to this compound. The study revealed that the Au-Cl bond has a higher ionic character compared to Au-C and Au-S bonds, with a lower degree of covalency. This is reflected in the electron localization function (ELF) values, which are lower for the Au-Cl bond (~0.2) compared to Au-C and Au-S bonds (~0.3).
Table 1: Comparison of Calculated Properties of Gold(I)-Ligand Bonds
| Complex | Bond Type | Electron Localization Function (ELF) | Interaction Energy (kcal/mol) | Covalent Contribution (%) |
| AuCl₂⁻ | Au-Cl | ~0.2 | -302.1 | 59.8 |
| Au(CN)₂⁻ | Au-C | ~0.3 | -343.8 | 74.8 |
| Au(S₂O₃)₂³⁻ | Au-S | ~0.3 | -330.9 | 71.8 |
Data adapted from a comparative DFT study on gold(I) complexes. mdpi.comresearchgate.netnih.gov
Analysis of Free Energy Barriers and Thermodynamically Favored Pathways
A key outcome of DFT calculations is the generation of a free energy profile for the entire catalytic cycle. This profile maps the relative free energies of all reactants, intermediates, transition states, and products. The highest energy barrier in this profile corresponds to the rate-determining step of the reaction.
By comparing the free energy barriers of different potential reaction pathways, computational chemists can predict the most likely mechanism and the major product of a reaction. For example, in a gold-catalyzed cyclization reaction, DFT can be used to determine whether a 5-endo or a 6-exo cyclization is favored by calculating the activation free energies for both pathways.
While specific DFT studies detailing the complete catalytic cycle starting from this compound are not abundant in the literature, the principles derived from studies on other L-Au-Cl systems are directly applicable. These studies consistently show that the formation of the cationic gold(I) species is crucial for catalytic activity and that the nature of the ligand and counterion can significantly modulate the energy landscape of the reaction.
Investigation of Key Organogold Intermediates (e.g., σ-allylgold species, alkenyl-gold complexes)
The catalytic cycles of gold(I) complexes, often generated from chloro(dimethylsulfide)gold(I), are populated by a variety of reactive organogold intermediates. The characterization and understanding of these species are paramount to mechanistic elucidation. Gold(I) catalysts demonstrate a high affinity for unsaturated carbon-carbon bonds, leading to the formation of key intermediates that guide the course of complex chemical transformations.
In cycloisomerization reactions, for instance, the activation of an alkyne motif by a cationic gold(I) species can lead to the formation of a vinyl cation intermediate. frontiersin.org This species can then undergo further reactions, such as cyclization with a tethered alkene, to construct complex molecular architectures. frontiersin.org In other pathways, a gold(I) catalyst can exhibit a dual role. For example, in the transformation of glycal-bearing propargylic esters, a [PPh₃Au]⁺ catalyst, which can be formed from chloro(dimethylsulfide)gold(I) via ligand exchange, first activates the alkyne to facilitate a 1,3-acyloxy migration, forming an allene intermediate. Subsequently, the gold complex acts as a Lewis acid to promote an intramolecular Ferrier reaction, generating an oxocarbenium species. frontiersin.org
Furthermore, research has provided kinetic evidence for the trapping of carbon-centered radicals by gold chlorides to form organogold intermediates. nih.gov This radical trapping mechanism suggests that the presence of radical initiators can enhance the activity of gold catalysts in certain reactions that proceed through radical pathways. nih.gov Computational and spectroscopic studies continue to explore the energetics and structures of these transient species, including alkenyl-gold complexes, which are central to many gold-catalyzed addition and cyclization reactions. frontiersin.orgnih.gov
Role of Ligand and Counterion Effects on Catalytic Performance and Selectivity
The reactivity and selectivity of the cationic gold(I) catalysts derived from chloro(dimethylsulfide)gold(I) are not dictated by the gold center alone. The ancillary ligands attached to the gold and the counterion associated with the cationic complex play a crucial role in tuning the catalyst's performance. nih.govresearchgate.net
Influence of Steric and Electronic Properties of Ancillary Ligands
The dimethyl sulfide (B99878) ligand in (CH₃)₂SAuCl is labile and can be readily displaced by a wide range of other ligands, such as phosphines or N-heterocyclic carbenes (NHCs). wikipedia.orgsigmaaldrich.com This allows for the systematic modification of the catalyst's properties. The electronic and steric characteristics of these ancillary ligands have a profound impact on catalytic activity.
Research has shown that catalyst activity can be inversely correlated with the Lewis basicity of the ligand. nih.gov More electron-withdrawing ligands tend to increase the electrophilicity of the gold(I) center, making it a more potent activator for alkynes and allenes, thus enhancing reactivity. nih.gov Conversely, strongly basic ligands like triphenylphosphine (B44618) can sometimes inhibit catalytic reactions completely. nih.gov However, a balance must be struck, as highly reactive catalysts may suffer from lower stability. nih.gov The steric bulk of the ligand also plays a critical role, influencing the accessibility of the substrate to the metal center and controlling the selectivity of the reaction. In the context of gold nanoclusters, the nature of the protecting ligand has been shown to be a determining factor in catalytic performance; for example, alkynyl-protected clusters are highly active in the semihydrogenation of alkynes, while isostructural thiolated clusters show very low conversion. nih.gov
Impact of Weakly Coordinating Anions (e.g., BF₄⁻, PF₆⁻, NTf₂⁻, BAr₄F⁻)
To generate a catalytically active cationic gold(I) species from the neutral chloro(dimethylsulfide)gold(I) precursor, the chloride is typically abstracted using a silver salt that possesses a weakly coordinating anion (WCA). researchgate.net The nature of this anion has a significant effect on the catalyst's reactivity, selectivity, and stability. nih.govresearchgate.net Common WCAs include tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), bis(trifluoromethanesulfonyl)imide (NTf₂⁻), and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻).
The coordinating ability of the anion influences the electrophilicity of the gold cation; less coordinating anions result in a more "naked" and thus more reactive gold catalyst. researchgate.net The anion can also play a direct role in the catalytic cycle. Diffusion Nuclear Magnetic Resonance (NMR) measurements have been used to determine the degree of dissociation (α) of the ion pair in solution, revealing the concentration of free ions versus ion pairs. nih.gov Studies on (NHC)AuX complexes have shown that the nature of the counterion X⁻ significantly affects this equilibrium. nih.gov For instance, in chloroform (B151607), anions like tosylate (OTs⁻) and triflate (OTf⁻) lead to a low degree of dissociation, meaning a higher concentration of ion pairs, which correlates with higher catalytic activity in certain reactions like alkyne alkoxylation. nih.gov This is attributed to a templating effect where the anion assists in the nucleophilic attack. nih.gov In contrast, anions like BF₄⁻ and BArF⁻ result in a higher concentration of free ions and, in this specific case, lower turnover frequencies (TOF). nih.gov
Table 1: Influence of Counterion on Ion Pair Dissociation and Catalytic Activity
Data sourced from a study on (NHC)AuX complexes in the alkoxylation of unsaturated hydrocarbons, illustrating the inverse relationship between the dissociation degree (α) and the turnover frequency (TOF) in chloroform. nih.gov
Ligand-Directed Catalysis and Substrate Activation via Non-Covalent Interactions
A sophisticated strategy in catalysis involves designing ligands that can direct the reaction pathway or activate substrates through non-covalent interactions. A novel approach in gold(I) catalysis involves placing a hydrogen-bond donor, such as a urea (B33335) group, on the phosphine (B1218219) ligand of a cationic gold complex. nih.gov This allows for the precise positioning of a chiral counteranion, which can then induce asymmetry in the catalytic transformation. nih.gov This method represents a powerful synergy between metal catalysis, organocatalysis (via H-bonding), and asymmetric counterion-directed catalysis, enabling highly enantioselective cyclization reactions. nih.gov Such strategies rely on the controlled assembly of a supramolecular chiral ligand environment around the metal center. nih.gov
Kinetic and Spectroscopic Investigations of Reaction Mechanisms
To move beyond speculation and gain a definitive understanding of how these catalysts work, detailed kinetic and spectroscopic studies are essential. These investigations provide crucial data on reaction rates, the influence of reactant concentrations, and the observation of intermediates, allowing for the validation or refutation of proposed mechanistic pathways. edandersonchem.org For example, monitoring a reaction and observing that the rate decreases with an increase in the concentration of a particular species can indicate an inhibitory effect or that the species must be removed in a pre-equilibrium step before the rate-determining step. edandersonchem.org
Determination of Kinetic Isotope Effects (KIEs)
The determination of kinetic isotope effects (KIEs) is a powerful and sensitive tool for probing the transition state structure of a reaction's rate-determining step. A KIE is measured by comparing the reaction rate of a substrate containing a heavier isotope (e.g., deuterium) at a specific position to the rate of the unlabeled substrate. The magnitude of the KIE can provide detailed information about bond breaking or formation at the labeled position in the transition state.
In the context of gold catalysis, KIEs can help distinguish between different proposed mechanisms. For example, a significant primary KIE would support a mechanism where a C-H bond is broken in the rate-limiting step. Computational models are often used in conjunction with experimental KIE data to refine the understanding of transition state geometries and energies. This combined experimental and theoretical approach is invaluable for understanding selectivity and developing more efficient and selective catalysts for complex transformations.
In Situ Spectroscopic Monitoring for Mechanistic Insight
In the elucidation of complex catalytic cycles, particularly in gold(I) catalysis, the direct observation of reactive intermediates and the real-time tracking of species concentration are invaluable. In situ spectroscopic monitoring techniques have emerged as powerful tools to provide a window into the reaction as it happens, offering detailed mechanistic and kinetic information that is often inaccessible through conventional ex situ analysis. For catalysts like this compound, these methods are crucial for understanding ligand exchange dynamics, the nature of catalytically active species, and the elementary steps of the catalytic cycle.
The primary in situ spectroscopic techniques employed for these investigations include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods offers unique advantages in monitoring homogeneous catalytic reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy is a non-invasive technique that provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products over time. researchgate.net For gold(I) complexes such as this compound, ¹H, ¹³C, and ³¹P NMR (for phosphine-containing analogues) are particularly informative.
By monitoring the reaction directly in the NMR tube, researchers can track the disappearance of starting materials and the appearance of products, allowing for detailed kinetic analysis. acs.org For instance, in gold(I)-catalyzed cyclization reactions, the change in chemical shifts of protons or carbons adjacent to the reacting functional groups can be followed. This allows for the determination of reaction rates and orders, providing insight into the rate-determining step.
Furthermore, in situ NMR is instrumental in studying ligand exchange processes. The dimethylsulfide ligand in (CH₃)₂SAuCl is known to be labile and can be readily displaced by other ligands. researchgate.net This exchange can be monitored by observing the appearance of signals corresponding to the new gold complex and the released dimethylsulfide. Low-temperature in situ NMR studies can sometimes allow for the direct observation of otherwise transient intermediates, such as initial substrate-catalyst adducts. researchgate.net
Illustrative In Situ NMR Data for a Model Gold(I)-Catalyzed Reaction
The following table represents typical data that could be obtained from in situ ¹H NMR monitoring of a hypothetical gold(I)-catalyzed intramolecular hydroamination, where an amine adds across an alkyne.
| Time (minutes) | Substrate Concentration (M) | Product Concentration (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 20 | 0.056 | 0.044 |
| 30 | 0.042 | 0.058 |
| 60 | 0.018 | 0.082 |
| 120 | 0.003 | 0.097 |
| This is a representative data table. Specific data for this compound catalyzed reactions would be dependent on the specific reaction under study. |
Infrared (IR) Spectroscopy
Operando IR spectroscopy is another powerful technique for gaining mechanistic insight, particularly for reactions involving functional groups with strong IR absorptions, such as carbonyls, alkynes, and allenes. researchgate.netacs.org By using specialized cells, IR spectra can be recorded under reaction conditions. The high sensitivity and fast data acquisition of modern IR spectrometers allow for the detection of short-lived intermediates. dtu.dk
In the context of catalysis with (CH₃)₂SAuCl, in situ IR can monitor the coordination of an alkyne to the gold center, which typically results in a shift of the C≡C stretching frequency. The subsequent transformation of the alkyne can be followed by observing the disappearance of this band and the appearance of new bands corresponding to the product. For example, in a cyclization reaction, the formation of a new C=C or C-O bond would give rise to characteristic IR absorptions.
Representative IR Data for Alkyne Activation by a Gold(I) Catalyst
This table illustrates the expected changes in IR stretching frequencies upon coordination and reaction of an alkyne.
| Species | Functional Group | Typical IR Frequency (cm⁻¹) |
| Free Alkyne | C≡C | 2140-2260 |
| Gold-Coordinated Alkyne | C≡C | 2000-2100 |
| Vinyl-Gold Intermediate | C=C | 1620-1680 |
| Product (e.g., Furan) | C=C, C-O | 1600-1650, 1000-1300 |
| This is a representative data table. Specific frequencies would vary based on the molecular structure. |
Mass Spectrometry (MS)
Real-time monitoring by Electrospray Ionization Mass Spectrometry (ESI-MS) provides highly sensitive detection of ionic species in the reaction mixture. bohrium.com This is particularly useful for gold-catalyzed reactions that proceed through cationic intermediates. By continuously infusing the reaction solution into the mass spectrometer, the evolution of key intermediates can be tracked. researchgate.netchemrxiv.org
For reactions initiated with (CH₃)₂SAuCl, the initial complex is neutral. However, in the presence of a silver salt (a common additive to abstract the chloride and generate a cationic gold catalyst), or through interaction with the substrate, cationic gold intermediates can be formed. ESI-MS is adept at identifying these species, including substrate-bound gold complexes and potential off-cycle reservoir species. researchgate.net The detection of bis-gold intermediates by in situ MS has provided crucial evidence for certain reaction mechanisms. researchgate.net
Computational Studies
Computational studies, often using Density Functional Theory (DFT), are a vital complement to in situ spectroscopic monitoring. researchgate.net Theoretical calculations can predict the structures and energies of potential intermediates and transition states. The calculated spectroscopic signatures (e.g., NMR chemical shifts, IR frequencies) of these proposed species can then be compared with the experimental data obtained from in situ measurements, providing strong support for a proposed mechanistic pathway. researchgate.net This synergy between experimental observation and theoretical prediction is a cornerstone of modern mechanistic investigation in catalysis.
Advanced Applications and Emerging Research Areas
Materials Science Research
In materials science, Chloro(dimethylsulfide)gold(I) is highly valued for its role in creating precisely structured gold-containing materials. Its ability to deliver gold atoms in a controlled manner is fundamental to the fabrication of advanced thin films and nanomaterials with tailored properties.
Chloro(dimethylsulfide)gold(I) is a well-established precursor for synthesizing various gold(I) complexes and nanomaterials. tcichemicals.comtcichemicals.com The compound is a stable, white solid that is easily handled in air, making it a convenient starting material in many synthetic procedures. tcichemicals.comwikipedia.org The dimethyl sulfide (B99878) ligand is volatile and can be easily substituted by other ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to generate a diverse library of gold(I) compounds. tcichemicals.comtcichemicals.comwikipedia.org These resulting complexes are then used to create materials with specific electronic, optical, or catalytic properties. chemimpex.com The primary advantage of using (CH₃)₂SAuCl is its ability to stabilize the gold(I) center in a soluble form, facilitating its use in solution-based synthesis of gold nanoparticles and as a reagent for creating more complex organogold compounds. chemimpex.com
| Precursor Compound | Key Feature | Resulting Products | Reference |
| Chloro(dimethylsulfide)gold(I) | Labile dimethyl sulfide ligand | Gold(I)-phosphine complexes, Gold(I)-NHC complexes, Gold Nanoparticles | tcichemicals.com, tcichemicals.com |
| Chloroauric acid (HAuCl₄) | Common gold source | Used to synthesize Chloro(dimethylsulfide)gold(I) | wikipedia.org |
| Sodium tetrachloroaurate (B171879) (Na[AuCl₄]) | Alternative gold(III) source | Can be used to produce Chloro(dimethylsulfide)gold(I) | wikipedia.org |
Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical technique for producing high-purity thin films for electronic and optoelectronic devices. slideshare.net The process involves the decomposition of volatile organometallic precursor gases onto a heated substrate to form a thin film. slideshare.netpsu.edu While various dimethylgold(III) complexes have been successfully used as precursors for the MOCVD of gold films, the selection of an appropriate precursor is crucial for controlling film quality, composition, and growth rate. researchgate.netresearchgate.net
The development of MOCVD processes for gold requires precursors that are sufficiently volatile and thermally stable to be transported to the substrate without premature decomposition, yet reactive enough to deposit gold at desired temperatures. Organogold compounds, including those derived from precursors like Chloro(dimethylsulfide)gold(I), are investigated for these applications. The ability to modify the ligand sphere around the gold center allows for the fine-tuning of the precursor's volatility and decomposition characteristics, which is a key aspect of developing successful MOCVD processes. researchgate.net
Atomic Layer Deposition (ALD) is a thin film deposition technique renowned for its ability to produce highly conformal and uniform films with angstrom-level thickness control. helsinki.finih.gov This is achieved through sequential, self-limiting surface reactions. helsinki.fi A significant challenge in developing thermal ALD processes for gold has been the lack of suitable precursors that combine volatility with thermal stability. helsinki.fiaip.org
Several gold compounds have been evaluated for ALD, including gold(I) and gold(III) precursors. helsinki.fiaip.org For instance, a thermal ALD process for gold was developed using chloro(triethylphosphine)gold(I) [AuCl(PEt₃)] and a reducing agent. nih.gov Another process utilized a dimethylgold(III) precursor with ozone. osti.govugent.be Chloro(dimethylsulfide)gold(I) represents a potential candidate precursor for ALD due to its status as a fundamental building block in gold chemistry. wikipedia.org Its potential lies in its ability to be modified with different ligands to optimize its properties for the ALD process window, although research has often focused on other phosphine (B1218219) or alkylgold complexes. nih.govaip.orgugent.be The development of new reductive ALD processes is an active area of research, driven by the need for high-purity gold films in applications like microelectronics and biosensors. nih.gov
| Deposition Technique | Precursor Example | Key Challenge/Feature | Resulting Material | Reference |
| MOCVD | Dimethylgold(III) complexes | Precursor volatility and decomposition control | High-purity gold films | researchgate.net |
| Thermal ALD | Chloro(triethylphosphine)gold(I) | Finding thermally stable precursors | Highly conductive, pure gold films | nih.gov |
| PE-ALD | Trimethylphosphinotrimethylgold(III) | Substrate sensitivity, process complexity | Polycrystalline gold films | ugent.be |
Nanotechnology Research
In nanotechnology, Chloro(dimethylsulfide)gold(I) is instrumental in the bottom-up synthesis of gold nanostructures. These materials exhibit unique size- and shape-dependent properties that are exploited in catalysis, sensing, and medicine. chemimpex.com
Chloro(dimethylsulfide)gold(I) serves as a valuable reagent for the controlled synthesis of gold nanoparticles (AuNPs). chemimpex.comguidechem.com The synthesis of AuNPs often involves the reduction of a gold(III) or gold(I) precursor in the presence of a capping agent that controls the growth and prevents the aggregation of the nanoparticles. beloit.edunih.gov Common methods use precursors like hydrogen tetrachloroaurate (HAuCl₄), which can be reduced by agents such as sodium citrate (B86180) or sodium borohydride. beloit.edu
The use of specific gold(I) precursors like (CH₃)₂SAuCl allows for greater control over the nucleation and growth stages of nanoparticle formation under mild conditions. chemimpex.com By exchanging the dimethyl sulfide ligand with other functional ligands, researchers can precisely tailor the surface chemistry of the resulting AuNPs, which in turn dictates their size, stability, and functionality for applications in electronics, sensors, and drug delivery. chemimpex.com
Atomically precise gold nanoclusters are at the forefront of catalysis research because their well-defined structures allow for fundamental studies of structure-property relationships. nih.govbohrium.com The organic ligands protecting the gold core are not merely stabilizers; they play a critical role in modulating the nanocluster's electronic structure and catalytic activity. nih.govresearchgate.net
Chloro(dimethylsulfide)gold(I) is an ideal starting material for synthesizing these catalytically active nanoclusters. tcichemicals.comtcichemicals.com The easily displaceable dimethyl sulfide ligand allows for the introduction of a wide variety of other ligands, such as thiols or phosphines. tcichemicals.comwikipedia.org Research has shown that the nature of the protecting ligand can dramatically influence the catalytic performance of the gold nanocluster. For example, in a study comparing two isostructural Au₃₈ nanoclusters, the one protected by alkynyl ligands was highly active for the semihydrogenation of alkynes, while the one protected by thiolate ligands showed very low activity. nih.gov This demonstrates that the catalytic properties can be finely tuned by the controlled construction of the ligand sphere, a process often initiated from simple precursors like Chloro(dimethylsulfide)gold(I). nih.gov
| Research Area | Key Finding | Implication | Reference |
| Ligand Engineering | Ligand size and structure synergistically regulate fluorescence and catalytic activities in AuNCs. | Provides a basis for designing efficient fluorescent catalysts. | rsc.org |
| Peroxidase Mimics | Thiolate ligands modulate the catalytic activity and stability of Au₁₅ nanoclusters. | Ligand engineering is critical for developing robust nanozymes. | bohrium.com |
| Isostructural Catalysts | Alkynyl-protected Au₃₈ clusters are highly active for semihydrogenation, while thiolated ones are not. | Demonstrates that catalytic performance can be controlled by the ligand sphere. | nih.gov |
Exploration in Medicinal Chemistry Research (non-clinical focus)
Investigation of Novel Pathways in Drug Design Utilizing Gold(I) Complexes
The exploration of gold(I) complexes, including derivatives of Dimethylsulfide gold chloride, in medicinal chemistry has opened new avenues for drug design, moving beyond traditional therapeutic targets. chemimpex.comrsc.org A significant area of research focuses on developing multi-target drugs that can simultaneously address different pathological pathways, a promising strategy in complex diseases like cancer. nih.govacs.org
One novel approach involves the design of phosphane gold(I) complexes derived from nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org These complexes have demonstrated the ability to act as multi-target agents against colon cancer. nih.gov Their mechanism of action is multifaceted, involving the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the inflammatory process often associated with tumor progression. nih.govacs.org Notably, while the NSAID ligands themselves show little selectivity, their coordination to a gold(I) center can lead to selective inhibition of COX-2. nih.gov
Furthermore, these gold(I) complexes are being investigated for their ability to modulate cellular redox environments. nih.govacs.org They have been shown to inhibit thioredoxin reductase (TrxR), an enzyme overexpressed in many cancer cells that is crucial for maintaining redox balance. rsc.orgnih.govacs.org By inhibiting TrxR, these complexes can induce oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to cancer cell apoptosis. rsc.orgnih.gov The selective targeting of cancer cells is partly attributed to the differences in redox regulation between cancerous and healthy cells. nih.govacs.org
Research has also delved into the reactivity of these gold complexes with biomolecules. nih.govacs.org Studies using N-acetyl-l-cysteine (NAC) and glutathione (B108866) (GSH) have shown that the stability of the gold complex is crucial, as some derivatives react with these thiol-containing molecules, which could potentially inactivate the drug. nih.govacs.org The interaction with plasma proteins like albumin is another key area of investigation, as it affects the delivery of the metallodrug to its target. nih.govacs.org
The development of N-Heterocyclic Carbene (NHC)-gold(I) complexes represents another frontier. mdpi.comnih.gov Inspired by natural products like Lepidiline A, these complexes show significant cytotoxic activity against various cancer cell lines. mdpi.com The ligands attached to the gold(I) center, such as halides, phosphines, or other carbenes, can be modified to fine-tune the complex's lipophilicity, lability, and ultimately, its biological activity. mdpi.com
Table 1: Investigational Gold(I) Complexes and Their Mechanisms
| Complex Type | Target Pathway(s) | Investigated Effect(s) | Reference(s) |
| Phosphane gold(I) NSAID derivatives | COX-1/COX-2, Thioredoxin Reductase (TrxR) | Selective COX-2 inhibition, ROS production, Apoptosis induction | nih.govacs.org |
| N-Heterocyclic Carbene (NHC)-gold(I) | Thioredoxin Reductase (TrxR), other thiol-rich proteins | Cytotoxicity in cancer cells, Overcoming cisplatin (B142131) resistance | rsc.orgmdpi.comnih.gov |
| Gold(I) carbene complexes | Cellular proteins with CXXC motifs (e.g., Atox-1) | Selective metalation and impairment of crucial cellular proteins | nih.gov |
Biomedical Research Applications (e.g., Targeted Drug Delivery, Imaging)
The unique properties of gold complexes derived from precursors like this compound are being harnessed for advanced biomedical applications, particularly in targeted drug delivery and bioimaging. chemimpex.comnih.gov
Targeted Drug Delivery:
Gold nanoparticles (AuNPs), often synthesized from this compound, are at the forefront of research into targeted drug delivery systems (TDDS). chemimpex.comnih.gov The rationale behind using AuNPs is their ability to be functionalized with various molecules, such as ligands that can recognize and bind to specific receptors on the surface of diseased cells, for instance, cancer cells. nih.gov This targeting capability enhances the concentration of the therapeutic agent at the site of disease, potentially increasing efficacy while minimizing off-target effects. nih.govcapes.gov.br
The design of effective TDDS involves understanding how these nanomaterials interact with the biological environment to reach their intended target. nih.gov Research focuses on engineering the surface chemistry of AuNPs to improve their stability in the bloodstream, evade the immune system, and ensure the controlled release of their therapeutic payload. nih.gov
Biomedical Imaging:
Gold(I) complexes are also being explored as agents for biomedical imaging due to their unique photophysical properties. sciencedaily.comacs.orgnih.gov Certain gold(I) complexes exhibit phosphorescence, a type of luminescence that can be modulated and used for imaging purposes. sciencedaily.comacs.org The development of phosphorescent metal complexes for bioimaging is an active area of research, with gold(I) complexes showing potential due to their diverse spectroscopic properties that can be tuned by altering the ligands. acs.org
A fascinating discovery is the mechanochromic behavior of some gold compounds, where their luminescence changes under mechanical stress. sciencedaily.com For example, a 9-anthryl gold(I) isocyanide complex was found to shift its emission from the visible blue spectrum to the near-infrared (NIR) region after being ground into a powder. sciencedaily.com This large shift into the NIR window is particularly advantageous for bioimaging, as it allows for deeper tissue penetration and reduced background fluorescence. sciencedaily.com Such properties could be exploited to develop novel probes for in vivo imaging and diagnostics. sciencedaily.comnih.gov
Table 2: Biomedical Applications of Gold Complexes
| Application | Key Feature(s) | Rationale / Investigated Use | Reference(s) |
| Targeted Drug Delivery | Use of Gold Nanoparticles (AuNPs) | AuNPs can be functionalized to target specific cells, enhancing drug bioavailability at the disease site. | chemimpex.comnih.govcapes.gov.br |
| Biomedical Imaging | Phosphorescence, Mechanochromic Luminescence | Tunable light-emitting properties of gold(I) complexes can be used to create probes for imaging. Shift to NIR is advantageous for in vivo applications. | sciencedaily.comacs.orgnih.gov |
Biocatalysis Research
Formation and Catalytic Activity of Gold(I)-DNA Hybrid Structures
A novel area of biocatalysis research involves the integration of gold, often in the form of nanoparticles or complexes, with DNA to create hybrid structures with tunable catalytic activity. nih.govnih.gov DNA, with its programmable nature and ability to undergo conformational changes, serves as a scaffold to precisely position and modulate the activity of gold catalysts. nih.gov
One approach involves embedding gold nanoparticles within a DNA hydrogel. nih.gov The catalytic activity of these entrapped AuNPs can be controlled by inducing swelling or shrinking of the hydrogel matrix, which can be triggered by changes in the ionic strength of the surrounding solution. nih.gov Research has shown that the rate of a catalytic reaction is proportional to the volume of the hybrid hydrogel, indicating that the diffusion of reactants to the catalytic gold centers within the gel is a crucial factor for efficient catalysis. nih.gov
In another strategy, DNA is used as a scaffold to bring co-catalysts into close proximity, thereby accelerating synergistic catalytic reactions. nih.gov By attaching gold complexes and other catalytic moieties to specific locations on a DNA strand, the high effective concentration of the catalysts enhances the reaction rate compared to the same catalysts being free in solution. nih.gov Furthermore, the catalytic activity can be dynamically controlled. By designing DNA scaffolds that can switch between different conformations (e.g., from a linear to a hairpin structure) in response to a specific trigger, the distance between the co-catalysts can be altered, thus switching the catalytic activity "on" or "off". nih.gov
These DNA-scaffolded systems offer a powerful tool for developing responsive materials and sensors, demonstrating the potential of combining the catalytic properties of gold with the structural and recognition capabilities of DNA. nih.gov
Table 3: Gold(I)-DNA Hybrid Catalysis
| System | Control Mechanism | Outcome | Reference(s) |
| Au Nanoparticles in DNA Hydrogel | Swelling/shrinking of hydrogel matrix | Catalytic rate is dependent on the hydrogel volume and reactant diffusion. | nih.gov |
| DNA-Scaffolded Co-catalysts | Proximity of catalysts on DNA backbone, Conformational switching of DNA | Reaction rate is accelerated due to high effective concentration. Catalytic activity can be allosterically controlled. | nih.gov |
Metal-Mediated Base Pairs within DNA Duplexes
A fascinating area at the intersection of bioinorganic chemistry and nanotechnology is the development of metal-mediated base pairs within DNA duplexes. researchgate.netacs.orguni-muenster.de This concept involves replacing the natural hydrogen bonds between complementary nucleobases with coordinate bonds to a metal ion. researchgate.netuni-muenster.de This allows for the site-specific incorporation of metal ions directly into the core of the DNA double helix. researchgate.netuni-muenster.de
The formation of these metal-mediated base pairs typically involves the use of natural or artificial nucleobases that act as ligands for the metal ion. researchgate.netacs.org For instance, pyrimidine (B1678525) bases like thymine (B56734) and cytosine have been shown to form stable base pairs mediated by mercury(II) (T-Hg(II)-T) and silver(I) (C-Ag(I)-C) ions, respectively. rsc.orgnih.gov The resulting DNA duplexes often exhibit enhanced thermal stability compared to their natural counterparts due to the stronger coordinate bonds. acs.org
While much of the research has focused on metals like silver, mercury, and copper, the principles are being extended to other transition metals. researchgate.netacs.orgnih.gov The goal is to create DNA-based nanomaterials with novel electronic or magnetic properties by assembling arrays of metal ions along the DNA helix axis. acs.org
The design of artificial nucleobases is a key strategy to expand the range of metals that can be incorporated and to control the properties of the resulting metal-DNA hybrids. uni-muenster.denih.gov For example, researchers have developed imidazole-derived artificial nucleobases that can form metal-mediated base pairs with various 3d transition metal ions and lanthanoid ions. researchgate.net The study of these systems provides fundamental insights into metal-ligand interactions in a biological context and opens up possibilities for creating metal-responsive functional DNA molecules, such as artificial DNAzymes and DNA-based sensors. acs.orguni-muenster.de Although specific examples involving gold(I)-mediated base pairs are less common in the foundational literature, the established principles provide a framework for the future design of such structures. researchgate.netacs.org
Table 4: Examples of Metal-Mediated Base Pairs in DNA
| Metal Ion | Nucleobase Pair | Key Finding | Reference(s) |
| Mercury(II) (HgII) | Thymine-Thymine (T-T) | Forms a stable T-HgII-T base pair within the DNA duplex. | rsc.orgnih.gov |
| Silver(I) (AgI) | Cytosine-Cytosine (C-C) | Forms a stable C-AgI-C base pair. | rsc.orgnih.gov |
| Copper(II) (CuII) | Hydroxypyridone (artificial) | Artificial base pairs mediated by CuII show high thermal stability. | acs.org |
| Various (CoII, NiII, ZnII, EuIII) | Imidazole-derived (artificial) | Artificial nucleobases can coordinate with a range of transition metals and lanthanoids. | researchgate.net |
Analytical and Spectroscopic Characterization Techniques in Chemical Research
X-ray Crystallography
Single-crystal X-ray diffraction analysis has provided a detailed and unambiguous structural elucidation of dimethylsulfide gold chloride. smolecule.com The compound crystallizes in the monoclinic crystal system with the space group P2₁/c. iucr.org
The analysis confirms the coordination geometry around the gold(I) center, which is characteristic of d¹⁰ metal complexes. smolecule.com The gold atom is coordinated to one sulfur atom from the dimethyl sulfide (B99878) ligand and one chlorine atom, adopting a nearly linear geometry with an S-Au-Cl bond angle of 176.9(1)°. wikipedia.orgiucr.org The Au-S and Au-Cl bond distances are 2.271(2) Å and 2.288(2) Å, respectively. iucr.org
An interesting feature of the solid-state structure is the presence of short intermolecular gold-gold contacts of 3.226(1) Å. iucr.org These interactions, known as aurophilic interactions, link the individual molecules into chains within the crystal lattice. iucr.org
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.031 (1) |
| b (Å) | 14.825 (3) |
| c (Å) | 6.417 (3) |
| β (°) | 95.67 (2) |
| S-Au-Cl Bond Angle (°) | 176.9 (1) |
| Au-S Bond Length (Å) | 2.271 (2) |
| Au-Cl Bond Length (Å) | 2.288 (2) |
Data sourced from the International Union of Crystallography Journals. iucr.org
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | (CH₃)₂SAuCl |
Analysis of Coordination Geometry and Interatomic Distances
The molecular structure of Dimethylsulfide gold(I) chloride, (CH₃)₂SAuCl, is characterized by the nearly linear coordination geometry typical for gold(I) complexes. wikipedia.org This linearity is a consequence of the d¹⁰ electronic configuration of the Au(I) center, which minimizes electron-electron repulsion in two-coordinate compounds.
X-ray crystallography studies have precisely determined the spatial arrangement of the atoms. The central gold atom is coordinated to one sulfur atom from the dimethyl sulfide ligand and one chlorine atom. The Cl–Au–S bond angle is approximately 176.9°, deviating only slightly from a perfect 180° linear geometry. wikipedia.org This arrangement leaves the coordination sphere of the gold atom open, which can facilitate intermolecular interactions within the crystal lattice.
The interatomic distances, or bond lengths, provide insight into the nature of the coordination bonds. The Au-S bond distance has been measured to be 2.271(2) Å (where the number in parentheses indicates the standard uncertainty in the last digit), a length consistent with other known gold(I)-sulfur bonds. wikipedia.org This value reflects a strong covalent interaction between the soft gold(I) center and the sulfur donor atom.
| Parameter | Value |
|---|---|
| Coordination Geometry | Nearly Linear |
| Cl–Au–S Bond Angle | 176.9° wikipedia.org |
| Au–S Bond Distance | 2.271(2) Å wikipedia.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of thermally labile and polar molecules, including coordination complexes. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, intact molecular ions or pseudo-molecular ions (e.g., [M+H]⁺) are released into the gas phase for mass analysis.
For Dimethylsulfide gold(I) chloride, with a molecular weight of approximately 294.55 g/mol , ESI-MS would be expected to show a prominent ion corresponding to the intact molecule or related adducts. wikipedia.org Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific precursor ion, which is then fragmented through collision-induced dissociation (CID) to produce product ions. This fragmentation provides valuable structural information.
While specific ESI-MS/MS studies on (CH₃)₂SAuCl are not extensively detailed in the available literature, studies on its fragmentation induced by slow electrons provide insight into its dissociation pathways. These studies show that the molecule can fragment in a controlled, energy-selective manner. The primary fragmentation observed involves the cleavage of the Au-Cl bond. researchgate.net
| Fragment Ion | Formation Pathway |
|---|---|
| [Cl]⁻ | Cleavage of the Au-Cl bond researchgate.net |
| [S]⁻ | Further fragmentation researchgate.net |
| [CH₂S]⁻ | Rearrangement and fragmentation of the dimethyl sulfide ligand researchgate.net |
| [ClAuH···SH]⁻ | Complex rearrangement product researchgate.net |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique primarily used for the analysis of large molecules like proteins and polymers, but it can also be applied to smaller molecules, including organometallic complexes. In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase with minimal fragmentation. Detailed research findings from MALDI-MS analysis specifically for Dimethylsulfide gold(I) chloride are not prominently available in the reviewed literature.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid or liquid samples directly, with minimal to no sample preparation. The infrared spectrum of Dimethylsulfide gold(I) chloride is expected to show characteristic absorption bands corresponding to the vibrations of its constituent parts.
Key vibrational modes include the C-H stretching and bending of the methyl groups in the dimethyl sulfide ligand, as well as the Au-S and Au-Cl stretching frequencies. The C-H stretching vibrations of alkanes typically appear in the 2850–3000 cm⁻¹ region. msu.edu The metal-ligand vibrations occur at lower frequencies (in the far-infrared region). For gold(I)-sulfur complexes, the Au-S stretching vibration is typically observed in the 220-350 cm⁻¹ range. platypustech.com The Au-Cl stretching mode in two-coordinate gold(I) chloride complexes is generally found in the 300–400 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch (sp³) | 2850–3000 |
| C-H Bend | 1350–1470 |
| Au-Cl Stretch | 300–400 |
| Au-S Stretch | 220–350 platypustech.com |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition of materials. For Dimethylsulfide gold(I) chloride, TGA can provide information on its decomposition pathway and the nature of the resulting products.
The compound is known to be sensitive to heat. wikipedia.org Literature and supplier data indicate that it decomposes at approximately 160°C. tcichemicals.comlookchem.com Upon heating, the compound is expected to undergo decomposition, leading to the loss of the volatile dimethyl sulfide ligand and the reduction of gold(I) to elemental gold. wikipedia.org The expected mass loss would correspond to the release of (CH₃)₂S and Cl. In the event of combustion, hazardous decomposition products such as carbon oxides, sulfur oxides, and hydrogen chloride gas may be formed.
| Parameter | Information |
|---|---|
| Decomposition Temperature | ~160°C tcichemicals.comlookchem.com |
| Solid Residue | Elemental Gold wikipedia.org |
| Volatile Products | Dimethyl sulfide, Chlorine |
| Hazardous Combustion Products | Carbon oxides, Sulfur oxides, Hydrogen chloride gas |
Chromatographic and Electrochemical Methods
The characterization and analysis of organometallic compounds such as this compound, also known as Chloro(dimethyl sulfide)gold(I), rely on a suite of sophisticated analytical techniques. Among these, chromatographic and electrochemical methods are indispensable for monitoring reaction progress, assessing product purity, and understanding the fundamental electronic properties of the compound. These techniques provide critical data on the separation of components within a mixture and the redox behavior of the gold center.
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions. wikipedia.org It operates on the principle of separation by polarity. A small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of silica gel on a plate, and a solvent system (the mobile phase) is allowed to move up the plate via capillary action. wikipedia.orgkhanacademy.org Components of the mixture travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, resulting in separation. wikipedia.org
In the context of this compound, TLC is an invaluable tool for qualitatively tracking its conversion to a new product. As a common precursor for various gold(I) complexes, reactions often involve the substitution of the dimethyl sulfide ligand. tcichemicals.com By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on a TLC plate, a chemist can visually assess the consumption of the starting material and the formation of the product. wikipedia.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A change in the Rf value indicates that a chemical transformation has occurred. For instance, in the synthesis of a gold(I)-phosphine complex from this compound, the disappearance of the spot corresponding to the starting material confirms the reaction is complete. Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using chemical stains like iodine vapor. wikipedia.org
Table 1: Illustrative TLC Data for the Conversion of this compound
| Time Point | Spot | Rf Value | Observation |
| t = 0 min | Starting Material ((CH₃)₂SAuCl) | 0.65 | Single spot corresponding to the reactant. |
| t = 0 min | Reaction Mixture | 0.65 | Single spot, identical to the starting material. |
| t = 60 min | Reaction Mixture | 0.65, 0.40 | Two spots observed; reactant is being consumed and product is forming. |
| t = 120 min | Reaction Mixture | 0.40 | Single spot; the starting material spot has completely disappeared. |
| t = 120 min | Product | 0.40 | Single spot corresponding to the newly formed gold complex. |
Note: Rf values are hypothetical and depend on the specific stationary and mobile phases used.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture with high resolution and sensitivity. libretexts.orglongdom.org It is an advanced form of column chromatography where the mobile phase is forced through a column packed with a stationary phase under high pressure. libretexts.org This allows for the use of much smaller stationary phase particles, leading to a greater surface area and a much-improved separation of components. libretexts.org
HPLC is particularly useful for the analysis of products synthesized from this compound. After a reaction is complete, HPLC can be used to determine the purity of the isolated product and quantify any remaining starting material or byproducts. There are two primary modes of HPLC: normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase). libretexts.org Reversed-phase HPLC is the more common modality. libretexts.org
For the analysis of a gold(I) complex synthesized from this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, compounds are separated based on their relative affinities for the two phases. A detector at the end of the column measures the components as they elute, generating a chromatogram which plots detector response versus retention time. The retention time is characteristic of a specific compound under defined conditions, and the area under the peak is proportional to its concentration. longdom.org This allows for the precise calculation of product purity.
Table 2: Sample HPLC Purity Analysis for a Product Derived from (CH₃)₂SAuCl
| Peak ID | Compound | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) |
| 1 | Solvent | 1.85 | - | - |
| 2 | This compound | 3.21 | 1,520 | 1.4% |
| 3 | Desired Product | 5.48 | 105,600 | 98.1% |
| 4 | Impurity A | 6.12 | 650 | 0.5% |
Note: Data is for illustrative purposes. Actual retention times and purity depend on the specific compounds, column, mobile phase, and flow rate.
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. It provides information on the oxidation and reduction potentials of a compound and can reveal the stability of its different oxidation states. The chemistry of gold complexes often involves changes in the metal's oxidation state, typically between Au(I) and Au(III). nih.gov
In a CV experiment, a working electrode is immersed in a solution containing the analyte (e.g., this compound) and a supporting electrolyte. The potential of the working electrode is swept linearly from a starting potential to a final potential and then back again, while the resulting current is measured. nih.govresearchgate.net The resulting plot of current versus potential is called a cyclic voltammogram. An oxidation event (loss of electrons) appears as a peak on the anodic sweep, while a reduction event (gain of electrons) appears as a peak on the cathodic sweep.
For this compound, CV can be used to probe the Au(I) to Au(III) oxidation. The high redox potential for the Au(III)/Au(I) couple (E⁰ = 1.41 V) suggests that this oxidation is thermodynamically challenging. nih.gov The voltammogram for a gold(I) complex like this would be expected to show an irreversible anodic process at a high positive potential, corresponding to the oxidation of the gold(I) center. nih.govresearchgate.net The potential at which the oxidation peak occurs (the anodic peak potential, Epa) provides a measure of how easily the compound is oxidized. The magnitude of the peak current (Ipa) is related to the concentration of the analyte and the rate of the electron transfer process. Such studies are fundamental to understanding the potential role of these compounds in redox-based catalytic cycles. nih.gov
Table 3: Expected Electrochemical Parameters for this compound from Cyclic Voltammetry
| Parameter | Symbol | Typical Expected Value | Significance |
| Anodic Peak Potential | Epa | > +1.4 V (vs. SCE) | Indicates the potential required to oxidize Au(I) to Au(III). A high value signifies resistance to oxidation. |
| Anodic Peak Current | Ipa | Dependent on concentration | Proportional to the bulk concentration of the analyte and the number of electrons transferred. |
| Cathodic Peak | - | Not Observed | The absence of a corresponding reduction peak on the reverse scan would indicate an irreversible oxidation process. |
Note: Values are based on typical behavior of Au(I) complexes and are highly dependent on solvent, electrolyte, and electrode material. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing dimethylsulfide gold chloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting gold chloride (AuCl₃) with dimethyl sulfide (DMS) in anhydrous conditions under controlled stoichiometry. Purity validation requires elemental analysis (e.g., ICP-OES for Au/Cl ratios) and spectroscopic techniques (FT-IR for ligand coordination, NMR for organic components). For reproducibility, document reaction parameters (temperature, solvent, inert gas flow) and include validation data in supplementary materials .
Q. How should researchers handle contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Cross-validate using complementary techniques. For example, discrepancies in NMR peaks (e.g., unexpected shifts) may arise from solvent interactions or impurities. Use X-ray crystallography for definitive structural confirmation. If crystallography is unfeasible, employ DFT calculations to model spectra and compare with experimental data. Document all assumptions and calibration standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and characterization due to volatile dimethyl sulfide byproducts. Wear nitrile gloves and eye protection to avoid skin contact with gold chloride, which can cause irritation. Emergency procedures should align with OSHA guidelines, including immediate rinsing for spills and medical consultation for prolonged exposure .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25°C vs. 60°C), solvent (THF vs. dichloromethane), and molar ratio (1:1 vs. 1:2 AuCl₃:DMS). Measure yield and purity as responses. Use ANOVA to identify significant factors and interactions. Replicate trials to minimize noise, and validate optimal conditions with three independent syntheses .
Q. What mechanistic insights can be gained from studying the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Employ in-situ XAFS or operando Raman spectroscopy to track Au oxidation states during catalysis. Compare turnover frequencies (TOF) with control catalysts (e.g., AuCl₃ or ligand-free Au nanoparticles). Use kinetic isotope effects (KIE) to probe rate-determining steps. Correlate electronic structure (via XPS) with catalytic efficiency to propose a reaction pathway .
Q. How do solvent polarity and coordination strength influence the stability of this compound complexes?
- Methodological Answer : Conduct stability assays in solvents with varying donor numbers (e.g., DMSO > THF > hexane). Monitor decomposition via UV-Vis spectroscopy (absorbance shifts at Au ligand-to-metal charge transfer bands) and TGA for thermal stability. Use cyclic voltammetry to assess redox behavior in different media. Solvent effects should be modeled using COSMO-RS or similar computational tools .
Methodological Best Practices
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement strict quality control (QC) protocols, including batch-specific ICP-MS for Au/Cl/S ratios and HPLC for organic impurities. Use statistical process control (SPC) charts to track variability. If variability persists, investigate moisture levels, reagent sourcing, or stirring efficiency. Report QC data in supplementary materials for transparency .
Q. What strategies are effective for integrating computational chemistry into experimental studies of this compound?
- Methodological Answer : Combine DFT calculations (e.g., B3LYP/def2-TZVP) with experimental data to predict spectroscopic signatures or reaction intermediates. Validate computational models against crystallographic data. Use molecular dynamics (MD) simulations to study solvation effects. Ensure software parameters (basis sets, convergence criteria) are documented for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
